1-Chlorocyclohexanecarboxylic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-chlorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWOAWMCHWXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546880 | |
| Record name | 1-Chlorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25882-61-5 | |
| Record name | 1-Chlorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chlorocyclohexanecarboxylic acid, a halogenated derivative of cyclohexanecarboxylic acid. This document details its known physical and chemical properties, outlines a plausible synthetic route, and presents this information in a clear, structured format for easy reference by researchers and professionals in the fields of chemistry and drug development.
Core Properties of this compound
This compound is a solid organic compound with the molecular formula C₇H₁₁ClO₂.[1][2][3] Its molecular weight is 162.61 g/mol .[1][2][3] Limited experimental data is available for this specific isomer; however, key identified properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25882-61-5 | [1][3] |
| Molecular Formula | C₇H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 162.61 g/mol | [1][2][3] |
| Melting Point | 60 °C | [1] |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| ¹H NMR Spectrum | Not available | |
| ¹³C NMR Spectrum | Not available | |
| IR Spectrum | Not available |
Synthesis of this compound
The direct synthesis of this compound can be achieved through the α-chlorination of cyclohexanecarboxylic acid. This method is analogous to the Hell-Volhard-Zelinsky reaction, which is a standard procedure for the α-halogenation of carboxylic acids.[4][5][6][7]
A likely synthetic pathway involves the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TICA), often in the presence of a catalytic amount of phosphorus trichloride (PCl₃) or another suitable catalyst to facilitate the formation of an acid chloride intermediate.[8][9]
Experimental Protocol: α-Chlorination of Cyclohexanecarboxylic Acid
The following is a generalized experimental protocol for the α-chlorination of a carboxylic acid, adapted for the synthesis of this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Phosphorus trichloride (PCl₃) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve cyclohexanecarboxylic acid in anhydrous dichloromethane. Add a catalytic amount of phosphorus trichloride to the solution.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by adding the mixture to ice-cold water to hydrolyze the unreacted thionyl chloride and the acid chloride intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications and Future Research
This compound serves as a valuable intermediate in organic synthesis. It is utilized as an oxidation catalyst and in the initiation of cationic polymerization for various aromatic hydrocarbons.[1] Further research into its reactivity and the development of novel applications, particularly in the synthesis of new pharmaceutical compounds and advanced materials, is an area of active interest. The exploration of its biological activities could also open new avenues for its use in drug discovery and development.
References
- 1. 1-Chlorocyclohexane-1-carboxylic acid | 25882-61-5 | ABA88261 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-chlorocyclohexane-1-carboxylic acid | 25882-61-5 | Buy Now [molport.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 1-Chlorocyclohexanecarboxylic Acid: A Technical Overview
Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 1-Chlorocyclohexanecarboxylic acid is limited. To provide a comprehensive technical guide in the requested format, this document presents the spectroscopic data for the closely related and structurally similar compound, Cyclohexanecarboxylic acid . This information is intended to serve as a representative example of the spectroscopic characterization of a substituted cyclohexane carboxylic acid.
Introduction
This technical guide provides an in-depth overview of the spectroscopic properties of Cyclohexanecarboxylic acid, serving as a proxy for the analysis of this compound. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural elucidation of such compounds is fundamental in organic synthesis, quality control, and various research applications.
Spectroscopic Data
The following sections present the key spectroscopic data for Cyclohexanecarboxylic acid in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Data (500 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.0 (approx.) | Broad Singlet | 1H | -COOH |
| 2.33 | Multiplet | 1H | H-1 |
| 1.94 | Multiplet | 2H | H-2e, H-6e |
| 1.76 | Multiplet | 2H | H-3e, H-5e |
| 1.65 | Multiplet | 1H | H-4e |
| 1.45 | Multiplet | 2H | H-2a, H-6a |
| 1.27 | Multiplet | 3H | H-3a, H-4a, H-5a |
¹³C NMR Data (125 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 182.7 | C=O |
| 42.9 | C-1 |
| 28.7 | C-2, C-6 |
| 25.7 | C-4 |
| 25.3 | C-3, C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2][3]
Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2930, 2855 | Strong | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1450 | Medium | C-H bend |
| 1320-1210 | Medium | C-O stretch |
| 950-910 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electron Ionization (EI) Mass Spectrometry Data [4]
| m/z | Relative Intensity (%) | Assignment |
| 128 | 25 | [M]⁺ (Molecular Ion) |
| 111 | 100 | [M - OH]⁺ |
| 83 | 63 | [M - COOH]⁺ or [C₆H₁₁]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic acid like Cyclohexanecarboxylic acid.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 500 MHz instrument.
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are necessary.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via a direct insertion probe or dissolved in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
-
Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Structural Elucidation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and characterization. Due to the limited direct historical and experimental data in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to offer a thorough understanding of the target molecule.
Introduction
This compound is a halogenated derivative of cyclohexanecarboxylic acid. While specific details of its discovery and historical development are not extensively documented, its synthesis and properties can be understood through the well-established principles of organic chemistry, particularly the reactions of carboxylic acids. Its structural similarity to other pharmacologically relevant cyclohexyl compounds suggests its potential as a building block in medicinal chemistry and drug development.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. The following tables summarize the available information.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClO₂ | PubChem |
| Molecular Weight | 162.61 g/mol | PubChem |
| Physical Description | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Density | Not available | --- |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 162.0447573 g/mol | PubChem |
| Monoisotopic Mass | 162.0447573 g/mol | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 136 | PubChem |
Synthesis
The primary route for the synthesis of this compound is expected to be the α-chlorination of cyclohexanecarboxylic acid. The Hell-Volhard-Zelinsky reaction is a classic and effective method for the α-halogenation of carboxylic acids.[1][2][3][4]
3.1. Proposed Synthetic Pathway: Hell-Volhard-Zelinsky Reaction
The reaction proceeds by the conversion of the carboxylic acid to an acyl halide intermediate, which then enolizes more readily than the parent carboxylic acid. The enol then reacts with the halogen.
Caption: Proposed synthesis of this compound via the Hell-Volhard-Zelinsky reaction.
3.2. Experimental Protocol (Generalized)
This protocol is based on the general procedure for the Hell-Volhard-Zelinsky reaction.
Materials:
-
Cyclohexanecarboxylic acid
-
Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) as a catalyst
-
Chlorine gas (Cl₂)
-
Anhydrous, inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative)
-
Water for hydrolysis
-
Apparatus for gas introduction and heating under reflux with protection from moisture
Procedure:
-
Acid Chloride Formation (Catalytic): To a solution of cyclohexanecarboxylic acid in an anhydrous inert solvent, a catalytic amount of phosphorus trichloride is added. The mixture is gently warmed to initiate the formation of cyclohexanecarbonyl chloride.
-
α-Chlorination: Chlorine gas is then bubbled through the reaction mixture at an elevated temperature (e.g., 100-150°C).[5] The reaction is monitored for the disappearance of the starting material, typically by gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots.
-
Hydrolysis: Once the reaction is complete, the mixture is cooled, and any excess chlorine is removed by purging with an inert gas. The reaction mixture is then carefully quenched by the slow addition of water to hydrolyze the intermediate 1-chlorocyclohexanecarbonyl chloride to the final product, this compound.
-
Purification: The product is then isolated by extraction and purified by recrystallization or distillation under reduced pressure.
Note: The direct chlorination of carboxylic acids can be slow. The use of a catalyst like phosphorus trichloride is crucial as it converts the carboxylic acid to the more reactive acyl chloride in situ.[1][2]
Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons. The absence of a proton at the α-carbon (C1) would be a key feature.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The signal for the carboxylic acid carbon (C=O) would be in the range of 170-180 ppm. The α-carbon (C-Cl) would be significantly deshielded due to the attached chlorine and carboxyl group.
4.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, around 1700-1725 cm⁻¹.
-
A C-Cl stretching band, which is typically found in the fingerprint region (600-800 cm⁻¹).
4.3. Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and the chlorine atom.
Potential Applications
Given the reactivity of the α-chloro position and the carboxylic acid functionality, this compound could serve as a versatile intermediate in organic synthesis. Potential applications include:
-
Synthesis of α-substituted cyclohexanecarboxylic acids: The chlorine atom can be displaced by various nucleophiles to introduce a range of functional groups at the 1-position.
-
Precursor for pharmaceuticals: The cyclohexanecarboxylic acid moiety is present in several bioactive molecules. This chlorinated derivative could be a key starting material for the synthesis of novel drug candidates.
-
Material science: Carboxylic acids and their derivatives can be used as monomers for polymerization or as components in the synthesis of functional materials.
Safety Information
α-Halogenated carboxylic acids are generally corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound, while not extensively studied, represents a potentially valuable compound in the field of organic synthesis and medicinal chemistry. Its synthesis via the Hell-Volhard-Zelinsky reaction from the readily available cyclohexanecarboxylic acid is a feasible and well-established method. Further research into its experimental properties and reactivity is warranted to fully explore its potential applications.
References
An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chlorocyclohexanecarboxylic acid and its derivatives, focusing on their synthesis, chemical properties, and potential therapeutic applications. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound: this compound
This compound is a halogenated derivative of cyclohexanecarboxylic acid. Its chemical structure and basic properties are fundamental to understanding its reactivity and the characteristics of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₂ |
| Molecular Weight | 162.61 g/mol |
| CAS Number | 25882-61-5 |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| SMILES | OC(=O)C1(Cl)CCCCC1 |
Synthesis of this compound
The synthesis of this compound can be achieved through the α-chlorination of cyclohexanecarboxylic acid. A general and effective method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of a catalytic amount of phosphorus trichloride (PCl₃). This method provides a high yield of the α-chloro acid.
Experimental Protocol: α-Chlorination of Cyclohexanecarboxylic Acid
This protocol is adapted from a general method for the α-chlorination of carboxylic acids.
Materials:
-
Cyclohexanecarboxylic acid
-
Trichloroisocyanuric acid (TCCA)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve cyclohexanecarboxylic acid in the anhydrous solvent.
-
Introduce a catalytic amount of phosphorus trichloride to the solution to generate a small amount of the acid chloride in situ.
-
Slowly add trichloroisocyanuric acid to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a reducing agent (e.g., sodium bisulfite solution) to neutralize any remaining TCCA.
-
Perform an aqueous workup to separate the product from by-products and unreacted starting materials. This typically involves extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by a suitable method, such as distillation under reduced pressure or crystallization, to obtain pure this compound.
Logical Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Derivatives of this compound and Their Biological Activities
The modification of the carboxylic acid group or the cyclohexyl ring of this compound can lead to a diverse range of derivatives with potential biological activities. Research into these derivatives is an active area, with a focus on their therapeutic potential.
Amidrazone Derivatives of a Related Compound: Cyclohex-1-ene-1-carboxylic Acid
While specific data on derivatives of this compound is limited in the readily available literature, a study on new amidrazone derivatives of the closely related cyclohex-1-ene-1-carboxylic acid provides valuable insights into the potential biological activities of this class of compounds. These derivatives have demonstrated notable anti-inflammatory and antiproliferative properties.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Amidrazone Derivatives
| Compound | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans |
| Derivative 2b | >512 | >512 | 256 | 64 | 256 | >512 |
| Derivative 2c | 64 | 64 | >512 | >512 | >512 | >512 |
| Derivative 2f | >512 | >512 | >512 | 128 | >512 | 256 |
| Ampicillin (Control) | - | - | - | - | - | - |
| Fluconazole (Control) | - | - | - | - | - | - |
Note: Data extracted from a study on cyclohex-1-ene-1-carboxylic acid amidrazone derivatives. The specific structures of derivatives 2b, 2c, and 2f are detailed in the source publication.
The study revealed that these compounds can inhibit the growth of various bacterial and fungal strains. Furthermore, certain derivatives exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1] Some derivatives also showed antiproliferative effects on these cells.[1]
Experimental Protocol: Synthesis of Amidrazone Derivatives
This protocol describes the synthesis of acyl derivatives from amidrazones and 3,4,5,6-tetrahydrophthalic anhydride, as reported for cyclohex-1-ene-1-carboxylic acid derivatives.
Materials:
-
Appropriate N³-substituted amidrazones
-
3,4,5,6-tetrahydrophthalic anhydride
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N³-substituted amidrazone in anhydrous diethyl ether in a round-bottom flask.
-
Add 3,4,5,6-tetrahydrophthalic anhydride to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired acyl derivative.
Experimental Workflow for Synthesis and Biological Screening
References
Reactivity of the Alpha-Chloro Acid Group in 1-Chlorocyclohexanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorocyclohexanecarboxylic acid is a halogenated derivative of cyclohexanecarboxylic acid. The presence of a chlorine atom on the alpha-carbon, the carbon atom adjacent to the carboxyl group, significantly influences the molecule's reactivity. This guide provides a comprehensive overview of the chemical behavior of the alpha-chloro acid group in this compound, drawing upon established principles of organic chemistry and data from related alpha-halo carboxylic acids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the expected reactivity, general mechanisms, and representative experimental protocols.
Introduction
Alpha-halo carboxylic acids are a versatile class of organic compounds utilized as intermediates in the synthesis of a wide array of more complex molecules, including amino acids, hydroxy acids, and various heterocyclic systems. The dual functionality of a carboxylic acid and a reactive carbon-halogen bond makes them valuable building blocks in medicinal chemistry and drug development. This compound, with its cyclohexane backbone, introduces a lipophilic and conformationally distinct element, making it a potentially useful synthon for accessing novel chemical entities. This guide will delve into the core aspects of its reactivity, focusing on nucleophilic substitution reactions at the alpha-carbon and reactions involving the carboxylic acid moiety.
Physicochemical and Structural Data
While extensive experimental data for this compound is scarce, the following table summarizes its basic properties.
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₂ |
| Molecular Weight | 162.61 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Synthesis Reference | Journal of the American Chemical Society, 1969 , 91, 7090.[1] |
Reactivity of the Alpha-Chloro Group
The primary site of reactivity, aside from the carboxylic acid group itself, is the carbon atom bearing the chlorine atom. This C-Cl bond is susceptible to nucleophilic attack, proceeding primarily through an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent carboxyl group enhances the electrophilicity of the alpha-carbon, making it more prone to attack by nucleophiles.
Nucleophilic Substitution Reactions
A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of substituted cyclohexanecarboxylic acids.
Table 1: Representative Nucleophilic Substitution Reactions and Expected Products
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-Hydroxycyclohexanecarboxylic acid |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxycyclohexanecarboxylic acid |
| Ammonia | Ammonia (NH₃) | 1-Aminocyclohexanecarboxylic acid |
| Cyanide | Sodium Cyanide (NaCN) | 1-Cyanocyclohexanecarboxylic acid |
| Azide | Sodium Azide (NaN₃) | 1-Azidocyclohexanecarboxylic acid |
The reactivity in these Sₙ2 reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Steric hindrance from the cyclohexane ring may play a role in modulating the reaction rates compared to acyclic alpha-chloro acids.
Solvolysis
In the presence of a nucleophilic solvent, such as water, alcohols, or carboxylic acids, this compound can undergo solvolysis. The rate of these reactions is dependent on the nucleophilicity of the solvent and its polarity. For instance, hydrolysis in water would yield 1-hydroxycyclohexanecarboxylic acid.
Logical Relationship of Nucleophilic Substitution
Caption: General pathway for nucleophilic substitution at the alpha-carbon.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, such as esterification, amide formation, and conversion to the acid chloride. The presence of the alpha-chloro substituent can influence the rate of these reactions due to its inductive effect.
Esterification
Esterification with an alcohol, typically under acidic catalysis (Fischer-Speier esterification), yields the corresponding ester. The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the product.
Amide Formation
Direct reaction with an amine to form an amide is often inefficient due to the formation of an ammonium carboxylate salt. Therefore, activating agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride (to first form the acid chloride) are commonly employed.
Acid Chloride Synthesis
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive 1-chlorocyclohexanecarbonyl chloride. This intermediate is a versatile precursor for the synthesis of esters and amides under milder conditions.
Experimental Workflow for Derivatization
Caption: Pathways for the conversion of the carboxylic acid group.
Experimental Protocols (Representative)
The following are generalized protocols that can serve as a starting point for the reactions of this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended.
Synthesis of Ethyl 1-chlorocyclohexanecarboxylate (Esterification)
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by distillation or column chromatography as needed.
Synthesis of 1-Chlorocyclohexanecarboxamide (Amide Formation via Acid Chloride)
Part A: Synthesis of 1-Chlorocyclohexanecarbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Rotary evaporator
-
Standard glassware for reaction under an inert atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (e.g., 1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
After the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-chlorocyclohexanecarbonyl chloride is often used in the next step without further purification.
Part B: Synthesis of 1-Chlorocyclohexanecarboxamide
Materials:
-
1-Chlorocyclohexanecarbonyl chloride (from Part A)
-
Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonia)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the crude 1-chlorocyclohexanecarbonyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add an excess of the ammonia solution (e.g., 2.2 eq) with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or column chromatography.
Conclusion
This compound possesses two key reactive sites: the alpha-carbon bearing the chlorine atom and the carboxylic acid group. The alpha-chloro group is susceptible to nucleophilic substitution, providing a route to a variety of 1-substituted cyclohexanecarboxylic acid derivatives. The carboxylic acid moiety can be converted into esters, amides, and other derivatives using standard synthetic methodologies. While specific quantitative reactivity data for this compound is not widely available, its chemical behavior can be reliably predicted based on the well-established principles of alpha-halo acid and carboxylic acid chemistry. The protocols and reaction schemes presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully characterize the kinetics and yields of its various transformations.
References
An In-depth Technical Guide to the Stereochemistry of 1-Chlorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorocyclohexanecarboxylic acid is a halogenated derivative of cyclohexanecarboxylic acid with a chiral center at the C1 position. The presence of this stereocenter results in the existence of two enantiomers, (R)- and (S)-1-chlorocyclohexanecarboxylic acid, which may exhibit different biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including proposed synthetic routes to the racemic mixture, potential methods for chiral resolution, and analytical techniques for the characterization of its stereoisomers. While specific experimental data for this compound is limited in the current scientific literature, this document outlines established and analogous methodologies that can be applied to its synthesis and stereochemical analysis.
Introduction
The introduction of a chlorine atom at the C1 position of cyclohexanecarboxylic acid creates a quaternary chiral center, leading to a pair of enantiomers. In the field of medicinal chemistry and drug development, the stereoisomers of a chiral molecule can have significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is of significant interest for its potential applications in the life sciences.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be approached through several synthetic strategies. A plausible method involves the alpha-halogenation of a suitable precursor.
Proposed Synthetic Pathway: Halogenation of Cyclohexanecarboxylic Acid Derivatives
A common method for the synthesis of α-halo carboxylic acids is the Hell-Volhard-Zelinsky reaction. However, for a tertiary α-carbon, this reaction is not applicable. An alternative approach involves the conversion of the carboxylic acid to an acyl chloride, followed by chlorination.
Experimental Protocol (Proposed):
-
Formation of the Acyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent like benzene or toluene, to form cyclohexanecarbonyl chloride. The reaction is typically carried out under reflux until the evolution of HCl and SO₂ gases ceases.
-
α-Chlorination: The resulting cyclohexanecarbonyl chloride can then be subjected to radical chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.
-
Hydrolysis: The 1-chloro-cyclohexanecarbonyl chloride is then carefully hydrolyzed with water to yield racemic this compound.
A logical workflow for the proposed synthesis is outlined below.
Caption: Proposed synthesis of racemic this compound.
Chiral Resolution of this compound
The separation of the enantiomers of a racemic carboxylic acid is a critical step in stereochemical studies. Several methods can be employed for the resolution of this compound.
Classical Resolution via Diastereomeric Salt Formation
This is a well-established method for resolving racemic carboxylic acids.[1][2] It involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol (Proposed):
-
Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is treated with a stoichiometric amount of a chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.
-
Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Isolation of the Other Enantiomer: The mother liquor from the crystallization, which is enriched in the more soluble diastereomer, can be treated similarly to isolate the other enantiomer.
The relationship between the racemic mixture, chiral resolving agent, and the separated enantiomers is depicted below.
Caption: Chiral resolution via diastereomeric salt formation.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[3][4][5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol (Proposed):
-
Column Selection: A suitable chiral column must be selected. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) or protein-based CSPs (e.g., Chiral-AGP) are often effective.[4]
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) often with an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.
-
Separation: The racemic mixture is injected onto the column, and the separated enantiomers are detected and can be collected for further analysis.
Characterization of Stereoisomers
Once the enantiomers are separated, their stereochemical purity and absolute configuration must be determined.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectra of the individual enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions, leading to separate signals for the enantiomers. This can be used to determine the enantiomeric excess (ee). The expected chemical shifts for the parent cyclohexanecarboxylic acid can serve as a reference.[7][8]
Mass Spectrometry (MS): The mass spectra of the enantiomers are identical. However, MS is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound.[9][10][11][12][13]
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₂ |
| Molecular Weight | 162.61 g/mol [13] |
Chiroptical Properties
Polarimetry: The most direct evidence of successful resolution is the measurement of optical rotation. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical constant for a chiral compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will show mirror-image CD spectra, which can be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules.
Note: As no experimental chiroptical data for this compound has been found in the literature, the following table is a template for expected data.
| Enantiomer | Specific Rotation [α]D (c=1, solvent) | Circular Dichroism (λ_max, Δε) |
| (+)-1-Chlorocyclohexanecarboxylic acid | Value to be determined | Value to be determined |
| (-)-1-Chlorocyclohexanecarboxylic acid | Value to be determined | Value to be determined |
Conclusion
This technical guide has outlined the key stereochemical aspects of this compound. While direct experimental data for this specific compound is scarce, established methodologies in organic synthesis and analytical chemistry provide a clear roadmap for its preparation, resolution, and characterization. The proposed synthetic and resolution protocols, based on analogous transformations of similar molecules, offer a solid foundation for researchers and drug development professionals to explore the potential of the individual stereoisomers of this compound. Further experimental work is required to validate these proposed methods and to fully elucidate the chiroptical and biological properties of its enantiomers.
References
- 1. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. ChromTech and Daicel HPLC columns [hplc.eu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Cyclohexanecarboxylic acid(98-89-5) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]
- 9. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 10. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 11. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 13. 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1-Chlorocyclohexanecarboxylic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorocyclohexanecarboxylic acid is a halogenated cyclic carboxylic acid of interest in synthetic chemistry and drug discovery. A thorough understanding of its solubility in various solvents is fundamental for its application in reaction chemistry, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and details established experimental protocols for its quantitative determination. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on the methodologies required for researchers to ascertain its solubility profile.
The molecular structure of this compound, featuring a nonpolar cyclohexane ring and a polar carboxylic acid group, suggests a solubility profile that is highly dependent on the solvent's properties. The presence of the chlorine atom further influences its polarity and interactions with solvent molecules. Generally, its solubility is expected to be low in non-polar, aprotic solvents and higher in polar, protic solvents, particularly those capable of hydrogen bonding.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:
-
Cyclohexane Ring: This bulky, non-polar moiety contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This promotes solubility in polar protic solvents like water and alcohols.
-
Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to its non-halogenated counterpart.
The interplay of these features dictates the solubility of this compound in a given solvent. In aqueous media, the pH will also be a critical factor, as the carboxylic acid can deprotonate to form a more polar and, therefore, more water-soluble carboxylate anion at higher pH values.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not widely available in peer-reviewed literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following sections. For organizational purposes and to facilitate comparison, all experimentally determined solubility data should be recorded in a structured format as exemplified in the table below.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Water | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask | ||
| Diethyl Ether | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the required throughput, accuracy, and the stage of research.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, hexane, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature environment on a shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling robotics (optional)
Procedure (Nephelometric Method):
-
Plate Preparation: Add the aqueous buffer to the wells of a microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution of this compound to the buffer to achieve the desired final concentration.
-
Incubation and Mixing: Mix the contents of the wells and incubate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus, the compound's insolubility at that concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
Thermochemical Properties of 1-Chlorocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 1-chlorocyclohexanecarboxylic acid. Recognizing the limited availability of direct experimental values for this specific compound, this document focuses on the established experimental and computational methodologies for determining the thermochemical properties of halogenated carboxylic acids. Detailed protocols for key techniques such as combustion calorimetry, differential scanning calorimetry, and advanced computational chemistry methods are presented. This guide aims to equip researchers with the necessary information to understand, evaluate, and potentially determine the thermochemical characteristics of this compound and related compounds, which is crucial for applications in drug development and chemical process design.
Introduction
This compound is a halogenated carboxylic acid of interest in various fields, including synthetic organic chemistry and as a potential building block in pharmaceutical development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process optimization, safety assessments, and computational modeling of its behavior. However, a review of the current literature indicates a notable scarcity of experimentally determined thermochemical data for this specific molecule.
This guide addresses this gap by not only presenting the limited available data but also by providing a detailed overview of the state-of-the-art experimental and computational techniques that are applied to characterize such compounds. By understanding these methodologies, researchers can better interpret estimated data, design experiments to fill data gaps, and apply computational tools to predict the properties of this compound and its derivatives.
Thermochemical Data for this compound
Direct experimental thermochemical data for this compound is largely unavailable in the public domain. Basic physical properties are also not widely reported, with some databases indicating "n/a" for values such as melting and boiling points[1]. The available information is summarized in Table 1. Given the lack of experimental values, the data presented are primarily computed or basic molecular properties.
Table 1: Summary of Available Data for this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₁₁ClO₂ | - | [1] |
| Molecular Weight | 162.616 g/mol | - | [1] |
| Melting Point | n/a | Experimental | [1] |
| Boiling Point | n/a | Experimental | [1] |
| Density | n/a | Experimental | [1] |
Note: "n/a" indicates that the data is not available in the cited sources.
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical properties for organic compounds, including halogenated carboxylic acids, relies on a set of well-established experimental techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.
Enthalpy of Formation via Combustion Calorimetry
Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. For halogenated compounds, special considerations are necessary to ensure complete combustion and to handle the resulting acidic products.
Methodology:
-
Sample Preparation: A precisely weighed sample of the solid this compound is placed in a crucible, typically made of platinum or another inert material.
-
Bomb Preparation: The crucible is placed inside a high-pressure vessel known as a "bomb." For chlorine-containing compounds, a reducing agent solution, such as hydrazine dihydrochloride, is often added to the bomb to quantitatively reduce all chlorine to chloride ions[2][3]. This prevents the formation of a mixture of free chlorine and hydrochloric acid, which would complicate the analysis[2].
-
Combustion: The bomb is sealed, filled with high-pressure oxygen (typically around 30 atm), and placed in a calorimeter containing a known mass of water. The sample is then ignited electrically.
-
Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the final products, such as carbon dioxide and hydrochloric acid. For chlorinated compounds, the amount of chloride in the final solution is determined, often by titration[4].
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl)[5][6].
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It also allows for the determination of the temperatures and enthalpies of phase transitions (e.g., melting and crystallization).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a sample pan, usually made of aluminum. An identical empty pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating or cooling at a constant rate[7][8].
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature[7]. This differential heat flow is recorded as a function of temperature.
-
Heat Capacity Calculation: The specific heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) under the same conditions[8].
-
Phase Transition Analysis: Phase transitions, such as melting, appear as endothermic peaks on the DSC thermogram. The temperature at the peak onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition[9].
Enthalpy of Sublimation via the Transpiration Method
The enthalpy of sublimation (ΔsubH°), the enthalpy change associated with the transition from solid to gas, is a crucial parameter for determining the gas-phase enthalpy of formation from the solid-phase value. The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.
Methodology:
-
Sample Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through a thermostatted tube containing the solid sample of this compound. The conditions are set to ensure the gas stream becomes saturated with the vapor of the substance.
-
Vapor Condensation: The gas-vapor mixture then flows into a condenser where the vapor is trapped, for example, in a cold trap or by absorption on a suitable material.
-
Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).
-
Vapor Pressure Calculation: The partial pressure of the substance at the saturation temperature is calculated from the amount of condensed vapor, the total volume of the carrier gas passed, and the ideal gas law.
-
Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation[10].
Computational Protocols for Thermochemical Data Prediction
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level quantum chemical methods can often predict enthalpies of formation with "chemical accuracy" (typically within 1 kcal/mol of the experimental value).
High-Accuracy Composite Methods
For reliable prediction of thermochemical data, composite methods such as the Gaussian-n (Gn) theories (e.g., G4, G3) and others (e.g., CBS-QB3, Wn methods) are widely used[11][12]. These methods approximate a high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.
Methodology:
-
Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated, typically using a density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set[11]. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy[13].
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets.
-
Energy Extrapolation and Correction: The final energy is obtained by extrapolating to the complete basis set limit and adding various corrections, such as for diffuse functions, higher polarization functions, and electron correlation effects beyond the CCSD(T) level in some methods[11][12].
-
Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298 K is typically calculated using the atomization energy approach. This involves calculating the total atomization energy of the molecule and subtracting it from the known experimental enthalpies of formation of the constituent atoms in their standard states[13].
Density Functional Theory (DFT)
While generally less accurate than high-level composite methods for thermochemistry, DFT is a computationally less expensive approach that can be useful for larger molecules or for studying trends within a series of compounds. However, DFT calculations for halogenated compounds can be prone to systematic errors[14].
Methodology:
The general procedure is similar to that of the composite methods but involves a single geometry optimization and energy calculation at a chosen level of DFT (e.g., B3LYP, ωB97X-D) with a specific basis set. The accuracy of the results is highly dependent on the choice of the functional and basis set.
Visualized Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.
Caption: Workflow for Thermochemical Data Determination.
Conclusion
While specific, experimentally verified thermochemical data for this compound are currently lacking in the scientific literature, this guide provides researchers with a robust framework for understanding and obtaining this critical information. The detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and the transpiration method, alongside the outlined high-accuracy computational chemistry approaches, offer a clear path forward for the characterization of this and similar halogenated organic molecules. The integrated workflow presented herein highlights the synergistic potential of experimental and computational methods in modern thermochemistry. The application of these techniques is essential for advancing the use of this compound in drug development and other scientific endeavors.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. jpyro.co.uk [jpyro.co.uk]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 1-Chlorocyclohexanecarboxylic Acid: A Technical Guide for Researchers
A Versatile Building Block for Drug Discovery and Materials Science
Introduction
1-Chlorocyclohexanecarboxylic acid, a halogenated derivative of cyclohexanecarboxylic acid, is a versatile synthetic intermediate with significant potential in various fields of chemical research, particularly in drug discovery and materials science. Its unique structural features, combining a reactive carboxylic acid moiety with a sterically demanding and functionalizable cyclohexane ring bearing a chlorine atom at the alpha position, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClO₂ | ChemSynthesis |
| Molecular Weight | 162.616 g/mol | ChemSynthesis |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound
The primary method for the synthesis of this compound involves the direct α-chlorination of cyclohexanecarboxylic acid. This transformation is typically achieved using a chlorinating agent in the presence of a catalyst. A well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: α-Chlorination of Cyclohexanecarboxylic Acid (Hell-Volhard-Zelinsky Reaction)
This protocol is a general representation of the Hell-Volhard-Zelinsky reaction and can be adapted for the synthesis of this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) (catalytic amount)
-
Chlorine (Cl₂) or N-Chlorosuccinimide (NCS)
-
Anhydrous reaction solvent (e.g., carbon tetrachloride, chloroform)
-
Apparatus for gas introduction (if using Cl₂)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube (if using Cl₂), place cyclohexanecarboxylic acid and a catalytic amount of thionyl chloride or phosphorus trichloride.
-
Heat the mixture gently to initiate the formation of the acyl chloride.
-
Slowly introduce chlorine gas into the reaction mixture while maintaining the temperature, or add N-chlorosuccinimide portion-wise. The reaction is typically carried out under anhydrous conditions.
-
The reaction mixture is heated under reflux until the α-chlorination is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.
-
The resulting crude this compound can be purified by distillation or recrystallization.
Logical Workflow for the Hell-Volhard-Zelinsky Reaction:
Caption: Workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.
Reactivity and Potential Research Areas
This compound is a bifunctional molecule, with the reactivity of both a carboxylic acid and an α-chloro substituted carbon. This dual reactivity opens up numerous avenues for further synthetic transformations and applications.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a range of derivatives. These reactions are fundamental in organic synthesis and can be used to incorporate the 1-chlorocyclohexyl motif into larger molecules.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. These esters can be valuable as intermediates or as final products with potential applications as plasticizers or in fragrance compositions.
-
Amide Formation: Coupling with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride, leads to the formation of amides. This reaction is of particular interest in medicinal chemistry for the synthesis of potential drug candidates.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-chloro-1-(hydroxymethyl)cyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for further functionalization.
-
Conversion to Acyl Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for many subsequent reactions.
Signaling Pathway for Carboxylic Acid Transformations:
Caption: Potential transformations of the carboxylic acid group in this compound.
Reactions at the α-Chloro Position
The chlorine atom at the α-position to the carboxyl group is susceptible to nucleophilic substitution, providing a handle for introducing a wide range of functional groups.
-
Nucleophilic Substitution: Reaction with various nucleophiles, such as amines, azides, cyanides, and thiols, can lead to the corresponding α-substituted cyclohexanecarboxylic acids. These products can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, reaction with sodium azide would yield 1-azidocyclohexanecarboxylic acid, a precursor to α-amino acids.
-
Elimination Reactions: Treatment with a strong base can induce elimination of HCl to form cyclohex-1-enecarboxylic acid. This unsaturated acid is a useful building block for Diels-Alder reactions and other addition reactions.
-
Formation of Spiro-epoxides: Intramolecular cyclization can potentially lead to the formation of spiro[cyclohexane-1,2'-oxiran]-2-one, a reactive intermediate for further synthetic elaborations.
Logical Relationship of α-Chloro Position Reactivity:
Caption: Reactivity of the α-chloro position in this compound.
Potential Research Applications
The unique structural features of this compound make it a promising candidate for exploration in several research areas.
Medicinal Chemistry
The cyclohexane scaffold is a common motif in many biologically active compounds. The introduction of a chlorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability.
-
Synthesis of Gabapentin Analogues: Gabapentin, a widely used anticonvulsant and analgesic, features a cyclohexyl ring. This compound could serve as a starting material for the synthesis of novel, conformationally restricted analogues of gabapentin with potentially improved pharmacological profiles.
-
Development of Novel Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. The chloro-substituted cyclohexane ring can be further functionalized to introduce specific interactions with the enzyme's binding pocket, leading to the development of potent and selective inhibitors.
-
Antimicrobial Agents: Halogenated compounds often exhibit antimicrobial activity. Derivatives of this compound could be synthesized and screened for their antibacterial and antifungal properties.
Materials Science
The rigid and functionalizable nature of the cyclohexanecarboxylic acid framework makes it a potential building block for novel polymers and materials.
-
Monomer for Polyester Synthesis: The carboxylic acid group allows for its incorporation into polyester chains through condensation polymerization with diols. The presence of the chlorine atom could impart unique properties to the resulting polymer, such as increased flame retardancy or altered solubility.
-
Functionalization of Surfaces: The carboxylic acid can be used to anchor the molecule to various surfaces, while the chlorine atom provides a site for further chemical modification, enabling the creation of functionalized materials with tailored properties.
Conclusion
This compound represents a valuable yet underexplored synthetic building block. Its straightforward synthesis and dual reactivity offer a wide range of possibilities for the creation of novel and complex molecules. This technical guide has outlined the fundamental chemistry of this compound and highlighted promising research avenues in medicinal chemistry and materials science. Further investigation into the synthesis of its derivatives and evaluation of their biological and material properties is highly encouraged and is expected to unlock the full potential of this versatile molecule.
Methodological & Application
Application Note: Synthesis of Amides from 1-Chlorocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bonds are fundamental linkages in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis is one of the most frequently performed transformations in medicinal and organic chemistry.[1][2][3] 1-Chlorocyclohexanecarboxylic acid is a valuable building block, offering a rigid cyclohexyl scaffold functionalized with a reactive carboxylic acid and a chloro-substituent that can be retained or used for subsequent modifications. This document provides detailed protocols for the synthesis of amides from this compound using two robust and widely adopted methods: coupling agent-mediated amidation and a two-step acyl chloride formation followed by amination.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is generally inefficient. The acidic proton of the carboxylic acid reacts with the basic amine to form a stable and unreactive ammonium carboxylate salt.[4][5][6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This application note details protocols for two primary activation strategies.
Method 1: Carbodiimide-Mediated Amide Coupling
This one-pot method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), to activate the carboxylic acid in situ for reaction with an amine.[1][4] This approach is favored for its mild reaction conditions and broad substrate scope.
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation : To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation : Stir the mixture at room temperature for 10 minutes. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and continue stirring at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Dilute the reaction mixture with the organic solvent used (e.g., DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC-urea byproduct), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Method 2: Two-Step Acyl Chloride Formation and Amination
This classic and highly effective method involves two discrete steps. First, the carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] The isolated or in-situ used acyl chloride then readily reacts with an amine to form the amide, often in high yield. This method is particularly useful for less reactive amines.
Experimental Protocol: Acyl Chloride Formation and Schotten-Baumann Reaction
Step A: Synthesis of 1-Chlorocyclohexanecarbonyl chloride
-
Reaction Setup : In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).
-
Chlorination : Add thionyl chloride (SOCl₂) (2.0-3.0 eq), either neat or in a solvent like DCM. Add a catalytic amount of DMF (1-2 drops).
-
Reaction : Heat the mixture to reflux (approx. 80°C for neat SOCl₂) for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Isolation : Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting crude 1-Chlorocyclohexanecarbonyl chloride is often used directly in the next step without further purification.
Step B: Amide Formation (Schotten-Baumann Conditions)
-
Reagent Preparation : Dissolve the amine (1.0 eq) in DCM in a separate flask and cool to 0°C in an ice bath. Add an aqueous solution of a base like sodium hydroxide (2.0 M, 2.0 eq) or an organic base like triethylamine (2.0 eq).
-
Acyl Chloride Addition : Dissolve the crude 1-Chlorocyclohexanecarbonyl chloride from Step A in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction completion by TLC or LC-MS.
-
Work-up :
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a representative amide from this compound. (Note: Yields are representative and will vary based on the specific amine used).
| Parameter | Method 1: EDC/HOBt Coupling | Method 2: Acyl Chloride Formation |
| Activating Agent(s) | EDC, HOBt | Thionyl Chloride (SOCl₂) |
| Stoichiometry (vs. Acid) | 1.2 eq EDC, 1.2 eq HOBt, 1.1 eq Amine | 2-3 eq SOCl₂, 1.1 eq Amine |
| Solvent | DCM, DMF | DCM, Toluene (or neat SOCl₂) |
| Temperature | Room Temperature | Reflux (Step A), 0°C to RT (Step B) |
| Reaction Time | 12 - 24 hours | 2 - 6 hours (total) |
| Work-up | Aqueous wash sequence | Aqueous wash sequence |
| Advantages | Mild conditions, one-pot, good for sensitive substrates | High yields, effective for unreactive amines |
| Disadvantages | Byproduct removal can be difficult, cost of reagents | Harsh reagents (SOCl₂), requires handling of HCl gas |
| Typical Yield Range | 65 - 90% | 75 - 95% |
Visualized Workflows and Mechanisms
The following diagrams illustrate the overall synthetic workflow and a simplified mechanism for the coupling-agent-mediated pathway.
Caption: General workflow for the synthesis of amides from this compound.
Caption: Simplified logical diagram for EDC-mediated amide bond formation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: 1-Chlorocyclohexanecarboxylic Acid and its Analogs in Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclohexanecarboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a desirable combination of structural rigidity and synthetic tractability. The cyclohexane ring system allows for precise control over the spatial orientation of functional groups, which can significantly enhance binding affinity and selectivity for biological targets. Among these, 1-Chlorocyclohexanecarboxylic acid serves as a valuable, albeit not extensively documented, starting material and structural motif for the synthesis of novel therapeutic agents. This document provides an overview of the applications of closely related cyclohexanecarboxylic acid analogs in drug discovery, with a focus on their anti-inflammatory and antiproliferative properties. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.
Key Applications in Medicinal Chemistry
While direct therapeutic applications of this compound are not widely reported in publicly available literature, the broader class of cyclohexanecarboxylic acid derivatives has been investigated for a range of biological activities. These include:
-
Anti-inflammatory and Antiproliferative Agents: As exemplified by amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, this class of compounds has shown potential in modulating inflammatory responses and inhibiting cell proliferation.
-
Enzyme Inhibition: The rigid cyclohexane core can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. For instance, derivatives have been explored as Diacylglycerol acyltransferase 1 (DGAT1) inhibitors for the potential treatment of obesity.[1]
-
Protease Inhibition and Other Therapeutic Areas: Various patents and research articles describe the utility of cyclohexanecarboxylic acid derivatives as protease inhibitors, as well as their potential in treating ulcers and allergic conditions.
Case Study: Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
A notable example of the medicinal chemistry application of the cyclohexanecarboxylic acid scaffold is the synthesis and biological evaluation of novel amidrazone derivatives. These compounds have demonstrated promising anti-inflammatory and antimicrobial activities.
Quantitative Biological Data
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid against various microbial strains.
| Compound | R¹ | R² | M. smegmatis MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 2a | 2-pyridyl | 4-CH₃-phenyl | 64 | 256 |
| 2c | 2-pyridyl | 4-Cl-phenyl | 64 | 64 |
Data extracted from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[2]
Experimental Protocols
Protocol 1: Synthesis of Acyl Derivatives of Amidrazones (2a-f)
This protocol describes the general procedure for the synthesis of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.
Workflow for the Synthesis of Amidrazone Derivatives:
Caption: General synthetic workflow for the preparation of acyl derivatives of amidrazones.
Materials:
-
Appropriate amidrazone (1a-f)
-
3,4,5,6-tetrahydrophthalic anhydride
-
Suitable solvent (e.g., anhydrous dioxane)
Procedure:
-
Dissolve the respective amidrazone (1 equivalent) in a suitable anhydrous solvent.
-
Add 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) to the solution.
-
Reflux the reaction mixture for an appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acyl derivative.
Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using a broth microdilution method.
Workflow for MIC Determination:
References
Application Notes and Protocols: Nucleophilic Substitution at the α-Carbon of 1-Chlorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions at the alpha-carbon of 1-chlorocyclohexanecarboxylic acid. The methodologies outlined herein are intended to serve as a practical guide for the synthesis of various substituted cyclohexanecarboxylic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound is a versatile starting material for the synthesis of a variety of alpha-substituted cyclohexyl compounds. The electron-withdrawing nature of the adjacent carboxylic acid group facilitates nucleophilic substitution at the alpha-carbon. This document details procedures for the substitution of the chloro group with hydroxyl, amino, and azido moieties, providing a gateway to a diverse range of functionalized molecules. The protocols are based on established chemical principles and published methodologies for similar transformations.
General Reaction Scheme
The core transformation involves the displacement of the chloride ion from this compound by a nucleophile (Nu⁻).
Polymerization of 1-Chlorocyclohexanecarboxylic Acid Derivatives: A Prospective Analysis for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the potential polymerization strategies involving derivatives of 1-chlorocyclohexanecarboxylic acid. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, this application note extrapolates from established polymerization techniques for structurally related monomers to propose viable synthetic routes and potential applications, particularly in the realm of drug delivery and development.
Introduction
The development of novel polymers with tailored properties is a cornerstone of advanced drug delivery systems. Polymers derived from cyclic monomers are of particular interest due to their potential for creating unique architectures with controlled degradability and functionality. This compound and its derivatives present an intriguing, yet underexplored, class of monomers. The presence of a tertiary chloro group on the cyclohexane ring offers a potential handle for post-polymerization modification, while the carboxylic acid moiety provides a versatile point for initiating polymerization or for conjugation of therapeutic agents.
This document outlines potential polymerization pathways, including ring-opening polymerization (ROP) of derived lactones and coordination polymerization. It also addresses the critical consideration of the stability of the 1-chloro substituent under various polymerization conditions.
Potential Polymerization Strategies
Given the structure of this compound, two primary polymerization strategies can be envisioned: direct polycondensation of the acid or its activated derivatives, and ring-opening polymerization of a corresponding lactone.
Ring-Opening Polymerization (ROP) of a Hypothetical 1-Chloro-Lactone
Ring-opening polymerization is a powerful technique for producing well-defined polymers from cyclic esters (lactones).[1][2] A hypothetical lactone derived from this compound could be a viable monomer. The polymerization is typically driven by the release of ring strain.
Experimental Protocol: Hypothetical Anionic ROP of 1-Chloro-oxaspiro[2.5]octan-4-one
This protocol is based on established methods for the anionic ROP of other lactones.[3]
Materials:
-
1-Chloro-oxaspiro[2.5]octan-4-one (hypothetical monomer)
-
Potassium tert-butoxide (tBuOK) as initiator
-
Dry toluene
-
Methanol (for quenching)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
All glassware is flame-dried under vacuum and backfilled with argon.
-
The hypothetical monomer, 1-chloro-oxaspiro[2.5]octan-4-one, is purified by sublimation or recrystallization to remove any impurities that may interfere with the polymerization.
-
In a glovebox, the monomer is dissolved in dry toluene in a Schlenk flask.
-
The initiator, tBuOK, is dissolved in dry toluene in a separate flask.
-
The initiator solution is added to the monomer solution via syringe under an argon atmosphere to initiate polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The resulting polymer is precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Controlled Radical Polymerization
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over polymer architecture and molecular weight.[4][5][6] A derivative of this compound, such as an acrylate or methacrylate ester, could potentially be polymerized via RAFT.
Experimental Protocol: Hypothetical RAFT Polymerization of 1-Chlorocyclohexyl Acrylate
Materials:
-
1-Chlorocyclohexyl acrylate (hypothetical monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
A radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
An appropriate solvent (e.g., dioxane, toluene)
-
Standard Schlenk line and glassware
Procedure:
-
The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a predetermined time. Samples may be withdrawn periodically to monitor monomer conversion and polymer molecular weight evolution via NMR and GPC, respectively.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Quantitative Data from Analogous Systems
Due to the lack of direct experimental data for the polymerization of this compound derivatives, the following table summarizes typical data obtained from the polymerization of structurally related cyclic esters and cycloaliphatic monomers. This data can serve as a benchmark for what might be expected.
| Monomer System | Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| trans-Hexahydro-2(3H)-benzofuranone | Anionic ROP | tBuOK | ~5,000 | - | - | [3] |
| Poly(1,4-cyclohexanedicarboxylate)s | Melt Polycondensation | Esterification Catalyst | 55,500 - 77,300 | - | - | [7] |
| Poly(ε-caprolactone) | Drug-Initiated ROP | paclitaxel/(BDI-II)ZnN(TMS)2 | - | - | - | [8] |
| Seven-membered cyclic carbonates | Organocatalytic ROP | TBD | Predictable | Narrow | - | [9] |
Diagrams
Proposed Polymerization Pathways
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Controlled polymerization for the development of bioconjugate polymers and materials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Controlled radical polymerization: Prospects for application for industrial synthesis of polymers (Review) [ouci.dntb.gov.ua]
- 7. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 8. Drug-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Chlorocyclohexanecarboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-chlorocyclohexanecarboxylic acid methyl ester, a valuable intermediate in organic synthesis. The protocol is divided into two main experimental stages: the α-chlorination of cyclohexanecarboxylic acid via a Hell-Volhard-Zelinsky (HVZ) reaction, followed by the Fischer esterification of the resulting this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound methyl ester. Please note that yields are representative and can vary based on reaction scale and conditions. Spectroscopic data are predicted based on analogous structures due to the limited availability of published data for the specific target compound.
| Parameter | Step 1: α-Chlorination | Step 2: Fischer Esterification | Overall |
| Product | This compound | This compound Methyl Ester | - |
| Typical Yield | 75-85% | 80-95% | 60-80% |
| ¹H NMR (CDCl₃, predicted) | - | δ 3.75 (s, 3H, -OCH₃), 2.40-2.20 (m, 2H), 2.00-1.80 (m, 2H), 1.70-1.40 (m, 6H) | - |
| ¹³C NMR (CDCl₃, predicted) | - | δ 172.5 (C=O), 70.1 (C-Cl), 52.8 (-OCH₃), 37.5 (CH₂), 25.0 (CH₂), 21.8 (CH₂) | - |
| IR (neat, predicted) | - | ~2940, 2860 (C-H), ~1740 (C=O, ester), ~750 (C-Cl) cm⁻¹ | - |
Experimental Protocols
Step 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction is employed for the α-chlorination of cyclohexanecarboxylic acid. This reaction proceeds via the formation of an acyl chloride, which then enolizes, allowing for selective chlorination at the α-position.[1][2][3]
Materials and Reagents:
-
Cyclohexanecarboxylic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous diethyl ether
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place cyclohexanecarboxylic acid. The apparatus should be assembled in a fume hood, and all glassware must be oven-dried to be free of moisture.
-
Initiation: Add a catalytic amount of phosphorus trichloride (approx. 0.1 equivalents) to the cyclohexanecarboxylic acid.
-
Chlorination: Gently heat the mixture to 60-70°C. Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The reaction is exothermic and should be carefully controlled. For optimal selectivity of α-chlorination, maintaining a temperature around 170°C has been reported to be effective.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add water to the reaction mixture to quench the excess phosphorus halides and acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by vacuum distillation.
Step 2: Synthesis of this compound Methyl Ester via Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst.[4][5][6][7][8]
Materials and Reagents:
-
This compound (from Step 1)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material via GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-chlorocyclohexanecarboxylate.
-
Purification: The final product can be purified by vacuum distillation to yield a colorless oil.
Visualizations
Reaction Signaling Pathway
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
References
- 1. The High School Chemist: Hell-Volhard-Zelinsky Halogenation Reaction [thehighschoolchemist.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 1-Chlorocyclohexanecarboxylic Acid in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorocyclohexanecarboxylic acid is a halogenated derivative of cyclohexanecarboxylic acid. While direct agrochemical applications of this specific compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as cyclohexanedione herbicides and cyclohexanecarboxylic acid-based plant growth regulators, suggests its potential for development as a novel agrochemical. This document outlines potential applications of this compound in agrochemical research, including detailed hypothetical experimental protocols to evaluate its efficacy as a herbicide and a plant growth regulator.
Potential Applications in Agrochemical Research
Based on the chemical structure of this compound, two primary areas of potential application in agrochemical research are proposed:
-
Herbicidal Activity: The cyclohexane ring is a core structure in a class of herbicides known as cyclohexanediones, which are effective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. The presence of a carboxylic acid group and a chlorine atom on the cyclohexane ring of this compound suggests that it or its derivatives could potentially exhibit herbicidal properties by targeting similar biochemical pathways.
-
Plant Growth Regulation: Cyclohexanecarboxylic acid, the parent compound, has been shown to act as a plant growth stimulant. The addition of a chlorine atom may modify this activity, potentially leading to a compound with growth-regulating properties, such as growth promotion, inhibition, or other desirable phenotypic changes in plants.
Hypothetical Signaling Pathway and Mode of Action
As a Potential Herbicide (ACCase Inhibition)
The proposed mechanism of action for the herbicidal activity of this compound is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in susceptible plants.
Caption: Proposed herbicidal mode of action via ACCase inhibition.
As a Potential Plant Growth Regulator
The mechanism by which this compound might regulate plant growth is less defined but could involve interference with hormone signaling pathways, such as those for auxins or gibberellins, or by influencing other metabolic processes that affect plant development.
Caption: Hypothetical plant growth regulation pathway.
Experimental Protocols
The following protocols are designed to investigate the potential agrochemical applications of this compound.
Synthesis of this compound
A potential laboratory-scale synthesis method is outlined below.
Caption: Synthetic pathway for this compound.
Protocol:
-
Preparation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid. Slowly add thionyl chloride in a fume hood. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain cyclohexanecarbonyl chloride.
-
Chlorination: Dissolve the cyclohexanecarbonyl chloride in a suitable solvent such as carbon tetrachloride. Add a chlorinating agent, for instance, N-chlorosuccinimide (NCS), and a radical initiator like benzoyl peroxide. Reflux the mixture under UV irradiation for several hours.
-
Hydrolysis and Purification: After the reaction is complete, cool the mixture and add water to hydrolyze the acid chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Protocol for Herbicidal Activity Screening
This protocol outlines a primary screening method to assess the herbicidal potential of this compound.
Caption: Workflow for herbicidal activity screening.
Materials:
-
This compound
-
Seeds of monocot (e.g., annual ryegrass, Lolium rigidum) and dicot (e.g., mustard, Brassica juncea) weed species
-
Pots filled with standard potting mix
-
Controlled environment growth chamber
-
Spray bottle or micro-pipette for application
-
Analytical balance
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone with a surfactant). Prepare serial dilutions to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).
-
Planting: Sow seeds of the selected weed species in pots and allow them to germinate and grow to the 2-3 leaf stage.
-
Treatment Application: Apply the test solutions to the foliage of the seedlings until runoff. Include a solvent-only control and a positive control (a commercial herbicide with a similar expected mode of action).
-
Incubation: Place the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a rating scale (0 = no effect, 100 = complete kill). Additionally, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the growth reduction percentage for each treatment compared to the control. Determine the GR50 (the concentration that causes 50% growth reduction) for each species.
Protocol for Plant Growth Regulator Activity Bioassay
This protocol is designed to evaluate the potential of this compound to act as a plant growth regulator.
Caption: Workflow for plant growth regulator bioassay.
Materials:
-
This compound
-
Seeds of a model plant species (e.g., Arabidopsis thaliana)
-
Petri dishes with Murashige and Skoog (MS) agar medium
-
Growth chamber
-
Stereomicroscope with a calibrated eyepiece or image analysis software
Protocol:
-
Media Preparation: Prepare MS agar medium and autoclave. Before pouring into petri dishes, add filter-sterilized this compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a control medium without the test compound.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them in rows on the prepared agar plates.
-
Incubation: Place the plates vertically in a growth chamber to allow for root growth along the agar surface.
-
Data Collection: After a specified growth period (e.g., 7-10 days), measure primary root length, shoot length, and the number of lateral roots for each seedling.
-
Data Analysis: Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences in growth parameters between the control and treated seedlings.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Herbicidal Efficacy of this compound
| Concentration (ppm) | Lolium rigidum Growth Reduction (%) | Brassica juncea Growth Reduction (%) |
| 1000 | ||
| 500 | ||
| 250 | ||
| 125 | ||
| 62.5 | ||
| GR50 (ppm) |
Table 2: Plant Growth Regulatory Effects of this compound on Arabidopsis thaliana
| Concentration (µM) | Primary Root Length (mm ± SE) | Shoot Length (mm ± SE) | Lateral Root Number (± SE) |
| 0 (Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Conclusion
While direct evidence for the agrochemical application of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a herbicide or a plant growth regulator. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound's biological activity. Further research, including structure-activity relationship (SAR) studies and mode of action elucidation, will be crucial in determining its viability as a lead compound for the development of new agrochemicals.
Application Notes and Protocols: Ring-Opening Reactions of 1-Chlorocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening reactions of 1-chlorocyclohexanecarboxylic acid and its derivatives. The primary focus is on the base-induced decarboxylative fragmentation, a powerful synthetic strategy for the generation of functionalized medium-chain unsaturated fatty acids. This document includes theoretical background, detailed experimental protocols, data presentation, and potential applications in drug development.
Introduction
This compound and its related compounds are valuable substrates for ring-opening reactions that yield linear carbon chains with terminal functional groups. The presence of the chlorine atom at the C1 position, alongside the carboxylic acid moiety, facilitates a specific type of fragmentation reaction known as the Grob fragmentation. This process offers a strategic advantage in organic synthesis, enabling the transformation of a cyclic system into an acyclic one with high regioselectivity. The resulting products, such as ω-unsaturated carboxylic acids, are versatile building blocks in medicinal chemistry and materials science.
Reaction Mechanism: The Grob Fragmentation
The ring-opening of this compound is proposed to proceed through a concerted, base-induced decarboxylative fragmentation, a classic example of a Grob-type fragmentation.
The key steps are as follows:
-
Deprotonation: A base abstracts the acidic proton from the carboxylic acid group, forming the corresponding carboxylate anion.
-
Concerted Fragmentation: The carboxylate then undergoes a concerted electronic rearrangement. This process involves the simultaneous cleavage of the C1-C2 bond of the cyclohexane ring and the expulsion of the chloride leaving group.
-
Product Formation: This concerted fragmentation results in the formation of three products: a new carbon-carbon double bond, carbon dioxide (CO₂), and a chloride ion. The final organic product is a terminally unsaturated carboxylic acid, in this case, 6-heptenoic acid.
The driving force for this reaction is the relief of ring strain and the thermodynamically favorable formation of carbon dioxide. The stereoelectronic requirement for this concerted fragmentation is that the breaking C-C bond and the C-Cl bond must be anti-periplanar.
Caption: Proposed mechanism for the ring-opening of this compound.
Data Presentation
The primary product of the ring-opening of this compound is 6-heptenoic acid. The following tables summarize its key physical and spectroscopic data for characterization purposes.
Table 1: Physical Properties of 6-Heptenoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 222-224 °C | [2] |
| Melting Point | -6.5 °C | [2] |
| Density | 0.946 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.439 | [2] |
Table 2: Spectroscopic Data for 6-Heptenoic Acid
| Spectroscopy | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ 11.5 (br s, 1H, COOH), 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 2.35 (t, 2H, -CH₂COOH), 2.1 (q, 2H, -CH₂-CH=), 1.7-1.4 (m, 4H, -(CH₂)₂-) | |
| ¹³C NMR (CDCl₃) | δ 180.0, 138.5, 115.0, 34.0, 33.0, 28.0, 24.0 | |
| IR (neat, cm⁻¹) | 2930 (C-H), 1710 (C=O), 1640 (C=C), 1410, 1290, 910 | |
| Mass Spectrum (EI, m/z) | 128 (M+), 111, 97, 84, 69, 55, 41 | [1] |
Experimental Protocols
The following is a representative protocol for the base-induced ring-opening of a 1-halocyclohexanecarboxylic acid derivative. While this specific example may use the bromo-analogue, the procedure is readily adaptable for this compound, potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction time) due to the lower leaving group ability of chloride compared to bromide.
Protocol 1: Synthesis of 6-Heptenoic Acid via Grob Fragmentation
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq). The concentration of the base is typically in the range of 2-4 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots, acidifying them, extracting with an organic solvent, and analyzing the organic layer. The reaction time can vary from 2 to 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous solution to a pH of ~2 with concentrated hydrochloric acid.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford pure 6-heptenoic acid.
Expected Yield: Yields for this type of fragmentation are generally moderate to good, typically ranging from 60% to 80%, depending on the specific substrate and reaction conditions.
Caption: General workflow for the synthesis of 6-heptenoic acid.
Applications in Drug Development
The ring-opening of this compound derivatives provides access to ω-unsaturated fatty acids, which are valuable intermediates and pharmacophores in drug development.
-
Prodrug Design: The carboxylic acid handle of the ring-opened product can be used to attach a drug molecule, forming a prodrug. The lipophilic carbon chain can enhance the drug's permeability across biological membranes, improving its oral bioavailability.[2]
-
Drug Delivery Systems: Unsaturated fatty acids can be incorporated into various drug delivery systems, such as liposomes, nanoemulsions, and solid lipid nanoparticles.[3] These systems can protect the encapsulated drug from degradation, control its release profile, and target it to specific tissues.[3]
-
Pharmacological Activity: Some unsaturated fatty acids themselves exhibit biological activity, including anti-inflammatory and anti-cancer properties. The products of these ring-opening reactions could serve as starting points for the synthesis of novel therapeutic agents.
-
Linkers in Bioconjugation: The terminal double bond and the carboxylic acid group offer two distinct points for further functionalization, making these molecules useful as bifunctional linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Conclusion
The ring-opening of this compound and its derivatives via a base-induced decarboxylative fragmentation is a synthetically useful transformation. It provides a straightforward route to ω-unsaturated fatty acids from readily available cyclic precursors. The operational simplicity of the reaction, combined with the versatility of the products, makes this a valuable tool for researchers in organic synthesis and medicinal chemistry. The application of the resulting unsaturated fatty acids in prodrug design and advanced drug delivery systems highlights the potential of this chemistry to contribute to the development of new and improved therapeutics.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing 1-Chlorocyclohexanecarboxylic Acid
This document aims to provide a foundational understanding of asymmetric synthesis and to contextualize where a molecule like 1-chlorocyclohexanecarboxylic acid could theoretically be applied, should future research establish its utility. The following sections outline general principles and experimental approaches common in the field, which could serve as a template for investigating the potential of this and other novel compounds.
Theoretical Applications and General Principles
In the realm of asymmetric synthesis, the primary goal is to selectively produce one enantiomer of a chiral molecule over the other. This is crucial in drug development, as different enantiomers can have vastly different pharmacological effects. Key strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, and chiral resolving agents.
1. Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
-
Hypothetical Application: If a chiral form of a derivative of this compound were available, it could potentially be used as a chiral auxiliary. For instance, it could be esterified with a prochiral alcohol, and the bulky, chiral cyclohexyl group could sterically hinder the approach of a reagent from one face of the molecule, leading to a diastereoselective reaction.
2. Chiral Ligands for Asymmetric Catalysis: Chiral ligands coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with a prochiral substrate in a way that favors the formation of one enantiomer.
-
Hypothetical Application: Derivatives of this compound could be envisioned as precursors for the synthesis of novel chiral ligands. For example, the carboxylic acid functionality could be converted to an amide or other coordinating group, and the chloro-substituent could be a site for further functionalization to create a bidentate or polydentate ligand.
3. Chiral Resolving Agents: Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization.
-
Hypothetical Application: An enantiomerically pure form of this compound could theoretically be used as a resolving agent for racemic amines or alcohols. The formation of diastereomeric salts or esters would allow for their separation.
General Experimental Protocols in Asymmetric Synthesis
While specific protocols for this compound are unavailable, the following represent standard methodologies in the field that could be adapted for its investigation.
General Protocol for Asymmetric Synthesis Using a Chiral Auxiliary
This protocol outlines a typical workflow for utilizing a chiral auxiliary to introduce stereoselectivity.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Methodology:
-
Attachment of Chiral Auxiliary: A prochiral substrate is chemically bonded to a chiral auxiliary. This is typically an esterification or amidation reaction.
-
Diastereoselective Reaction: The substrate-auxiliary adduct is subjected to a reaction (e.g., alkylation, reduction, cycloaddition) where the chiral auxiliary sterically or electronically directs the approach of the reagent, leading to the preferential formation of one diastereomer.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused.
Data to Collect:
| Parameter | Description |
| Diastereomeric Ratio (d.r.) | The ratio of the newly formed diastereomers, determined by NMR or HPLC. |
| Yield | The chemical yield of the desired diastereomer after the key reaction. |
| Enantiomeric Excess (e.e.) | The measure of purity of the final enantiomerically enriched product, determined by chiral HPLC or GC. |
Conclusion
The exploration of this compound in the context of asymmetric synthesis remains an open area for research. While no established protocols currently exist, the fundamental principles and experimental workflows outlined in this document provide a roadmap for future investigations into its potential as a chiral auxiliary, a precursor to a chiral ligand, or a chiral resolving agent. Researchers and drug development professionals are encouraged to use these general methodologies as a starting point for designing experiments to evaluate the stereodirecting capabilities of this and other novel chemical entities. Further research is necessary to generate the quantitative data and detailed protocols required for practical application.
Experimental procedure for the reduction of 1-Chlorocyclohexanecarboxylic acid
Abstract
This application note provides a detailed experimental protocol for the selective reduction of 1-chlorocyclohexanecarboxylic acid to (1-chlorocyclohexyl)methanol. The procedure utilizes borane dimethyl sulfide complex (BMS) as a chemoselective reducing agent, which effectively reduces the carboxylic acid moiety while preserving the chloro-substituent. This method is particularly relevant for researchers and professionals in drug development and organic synthesis who require a reliable and selective transformation of halo-substituted carboxylic acids.
Introduction
The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. However, the presence of other reducible functional groups, such as alkyl halides, within the same molecule presents a significant chemoselectivity challenge. Potent reducing agents like lithium aluminum hydride are generally unsuitable as they readily reduce both carboxylic acids and alkyl halides.[1] Borane reagents, such as borane-tetrahydrofuran (BH3·THF) and borane dimethyl sulfide (BMS), have emerged as highly effective and selective reagents for the reduction of carboxylic acids in the presence of a wide range of other functional groups, including esters and halides.[1][2][3] BMS is often preferred due to its enhanced stability and availability in higher concentrations compared to BH3·THF.[4][5][6] This protocol details the use of BMS for the targeted reduction of this compound.
Chemical Transformation
Caption: Reaction scheme for the reduction of this compound.
Experimental Protocol
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Borane dimethyl sulfide complex (BMS) | 10 M in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| 1 M Hydrochloric acid (HCl) | ACS reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | ACS reagent | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO4) | ACS reagent | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (8.13 g, 50.0 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via a syringe. Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add borane dimethyl sulfide complex (10 M in THF, 7.5 mL, 75.0 mmol) dropwise to the stirred solution via a syringe over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Slowly and carefully add methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether (100 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude (1-chlorocyclohexyl)methanol can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value |
| Starting Material Mass | 8.13 g |
| Moles of Starting Material | 50.0 mmol |
| Volume of BMS (10 M) | 7.5 mL |
| Moles of BMS | 75.0 mmol |
| Expected Product | (1-Chlorocyclohexyl)methanol |
| Theoretical Yield | 7.43 g |
| Appearance of Product | Colorless oil |
Experimental Workflow
Caption: Step-by-step workflow for the reduction of this compound.
Safety Precautions
-
Borane dimethyl sulfide is a corrosive, flammable liquid with an unpleasant odor. Handle it in a well-ventilated fume hood.
-
The reaction generates flammable hydrogen gas. Ensure there are no ignition sources nearby.
-
The quenching of excess borane with methanol is highly exothermic and produces a large volume of hydrogen gas. Perform the addition slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The described protocol provides a robust and selective method for the reduction of this compound to (1-chlorocyclohexyl)methanol using borane dimethyl sulfide. The chemoselectivity of the borane reagent allows for the preservation of the alkyl chloride functionality, making this a valuable procedure for the synthesis of halogenated organic intermediates. The reaction is straightforward to perform with standard laboratory equipment and offers a reliable route to the desired product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chlorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chlorocyclohexanecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the α-chlorination of cyclohexanecarboxylic acid. This is typically achieved via a reaction analogous to the Hell-Volhard-Zelinsky (HVZ) reaction, where the carboxylic acid is first converted to an acyl halide intermediate, which then undergoes chlorination at the alpha-position.[1][2][3][4][5]
Q2: What are the key reagents for the α-chlorination of cyclohexanecarboxylic acid?
A2: Key reagents include a chlorinating agent and a catalyst to promote the formation of an acyl halide. Common combinations include:
-
Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) with chlorine (Cl₂).[1]
-
Trichloroisocyanuric acid (TICA) in the presence of a small amount of an acid chloride precursor like phosphorus trichloride.[6]
Q3: What is the role of the phosphorus halide or thionyl chloride in the reaction?
A3: These reagents are crucial for converting the carboxylic acid into its corresponding acyl chloride. The acyl chloride is more reactive and can readily tautomerize to its enol form, which is susceptible to electrophilic attack by chlorine at the α-position.[2][4][5][7]
Q4: Can I use this method for α-bromination or α-iodination?
A4: The Hell-Volhard-Zelinsky reaction is classically used for α-bromination using bromine and phosphorus tribromide (PBr₃).[1][7][8] While α-chlorination is possible with the appropriate reagents, α-iodination and α-fluorination are generally not successful with this method.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient catalyst (e.g., PCl₃, SOCl₂). 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Presence of water in the reaction mixture. | 1. Ensure a catalytic amount of phosphorus halide or thionyl chloride is used. 2. The reaction often requires elevated temperatures to proceed efficiently.[1][3] 3. Increase the reaction time and monitor the progress using techniques like TLC or GC. 4. Use anhydrous solvents and reagents to prevent the quenching of the acyl halide intermediate. |
| Formation of Multiple Chlorinated Products | 1. Free-radical chlorination occurring at other positions on the cyclohexane ring.[9] 2. Over-chlorination at the α-position. | 1. Conduct the reaction in the dark to minimize free-radical side reactions. 2. Carefully control the stoichiometry of the chlorinating agent. Using one molar equivalent of the chlorinating agent is recommended for mono-chlorination. |
| Low Yield of Final Product After Work-up | 1. Incomplete hydrolysis of the α-chloro acyl chloride intermediate. 2. Loss of product during extraction and purification steps. 3. Degradation of the product at high temperatures. | 1. Ensure sufficient water is added during the work-up and allow for adequate stirring to facilitate complete hydrolysis. 2. Optimize the extraction and purification protocol. Consider the use of different solvents for extraction and recrystallization. 3. Avoid excessive heating during solvent removal and distillation. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of byproducts from side reactions. 3. Residual solvent. | 1. Improve the reaction conversion rate as mentioned above. 2. Utilize column chromatography for purification if recrystallization is ineffective. 3. Ensure complete removal of the solvent under reduced pressure. |
Experimental Protocols
Synthesis of this compound via α-Chlorination
This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction adapted for chlorination.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas or Trichloroisocyanuric acid (TICA)
-
Anhydrous solvent (e.g., carbon tetrachloride, chloroform)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve cyclohexanecarboxylic acid in an anhydrous solvent.
-
Add a catalytic amount of thionyl chloride or phosphorus trichloride to the solution.
-
Gently heat the mixture to reflux to form the cyclohexanecarbonyl chloride.
-
Slowly bubble chlorine gas through the refluxing solution or add trichloroisocyanuric acid portion-wise.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to hydrolyze the 1-chlorocyclohexanecarbonyl chloride to this compound.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Chlorocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Chlorocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Insufficient reaction time or temperature.- Inactive catalyst (e.g., phosphorus trichloride).- Presence of water in the reaction mixture. | - Increase reaction time and/or temperature. The HVZ reaction often requires high temperatures (100-150°C) and prolonged reaction times to proceed efficiently.[1] - Use fresh or purified phosphorus trichloride. - Ensure all glassware is thoroughly dried and reagents are anhydrous. |
| Presence of Multiple Chlorinated Products (Di- or Tri-chlorination) | - Excess of the chlorinating agent (e.g., chlorine gas). | - Use a stoichiometric amount of the chlorinating agent relative to the cyclohexanecarboxylic acid. Careful control of the amount of chlorine is crucial to prevent over-halogenation. |
| Formation of Isomeric Chloro-cyclohexanecarboxylic Acids (e.g., 2-chloro, 3-chloro, 4-chloro isomers) | - Non-selective free-radical chlorination occurring on the cyclohexane ring, especially at lower temperatures. The Hell-Volhard-Zelinsky reaction is selective for the alpha-carbon, but competing radical reactions can occur elsewhere on the ring. | - Maintain a sufficiently high reaction temperature (around 170°C) to favor the selective α-chlorination pathway over random radical chlorination. At lower temperatures, non-selective chlorination is more competitive. |
| Formation of Cyclohexenecarboxylic Acid Derivatives | - Elimination of HCl from the this compound product at excessively high temperatures. | - Carefully control the reaction temperature to avoid exceeding the optimal range for the HVZ reaction. At very high temperatures, the α-chloro acid can undergo elimination.[1] |
| Product is the Acyl Chloride (1-Chlorocyclohexanecarbonyl chloride) instead of the Carboxylic Acid | - Incomplete hydrolysis during the workup step. The initial product of the HVZ reaction is the α-halo acyl halide. | - Ensure a thorough aqueous workup to hydrolyze the acyl chloride to the desired carboxylic acid. |
| Difficulty in Product Purification | - Presence of multiple side products with similar physical properties to the desired product. | - Employ fractional distillation to separate the desired product from unreacted starting material and side products. - Consider chromatographic purification methods if distillation is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction allows for the selective halogenation of the α-carbon (the carbon atom adjacent to the carboxyl group) of a carboxylic acid.[1]
Q2: What are the key reagents for the Hell-Volhard-Zelinsky chlorination of cyclohexanecarboxylic acid?
The key reagents are cyclohexanecarboxylic acid, a catalytic amount of a phosphorus trihalide such as phosphorus trichloride (PCl₃), and a chlorinating agent, typically chlorine gas (Cl₂).[1] An alternative chlorinating agent that can be used is trichloroisocyanuric acid (TICA) in the presence of a small amount of the acid chloride.
Q3: What is the mechanism of the Hell-Volhard-Zelinsky reaction?
The reaction proceeds in several steps:
-
The carboxylic acid reacts with the phosphorus trihalide (e.g., PCl₃) to form the corresponding acyl chloride.
-
The acyl chloride then tautomerizes to its enol form.
-
The enol form of the acyl chloride attacks the halogen (e.g., Cl₂), resulting in the formation of the α-chloro acyl chloride.
-
Finally, the α-chloro acyl chloride is hydrolyzed during the workup to yield the final product, this compound.
Q4: How can I minimize the formation of side products?
Minimizing side products requires careful control of the reaction conditions:
-
To avoid polychlorination: Use a 1:1 molar ratio of the chlorinating agent to the carboxylic acid.
-
To avoid ring chlorination: Maintain a high enough reaction temperature (e.g., 170°C) to promote the selective α-chlorination.
-
To avoid elimination: Do not overheat the reaction mixture.
Q5: What are the typical yields for the synthesis of this compound?
While specific yields can vary depending on the exact reaction conditions and scale, the Hell-Volhard-Zelinsky reaction is generally a high-yielding procedure when optimized. However, due to the potential for side reactions, purification is often necessary to obtain a high-purity product.
Data Presentation
The following table summarizes the expected outcomes of the Hell-Volhard-Zelinsky chlorination of cyclohexanecarboxylic acid under different hypothetical conditions. This data is illustrative and serves to highlight the impact of reaction parameters on product distribution.
| Condition | Temperature (°C) | Molar Ratio (Cl₂:Acid) | Expected Yield of this compound (%) | Major Side Products |
| Optimal | 170 | 1:1 | 85-95 | Minimal |
| Low Temperature | 100 | 1:1 | 50-70 | Isomeric ring-chlorinated products |
| Excess Chlorine | 170 | 2:1 | 40-60 | 1,1-Dichlorocyclohexanecarboxylic acid and other polychlorinated species |
| High Temperature | >200 | 1:1 | 60-80 | Cyclohexenecarboxylic acid derivatives |
Experimental Protocols
Key Experiment: Hell-Volhard-Zelinsky Chlorination of Cyclohexanecarboxylic Acid
This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction.
Materials:
-
Cyclohexanecarboxylic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place cyclohexanecarboxylic acid and a catalytic amount of phosphorus trichloride (approximately 0.1 equivalents).
-
Chlorination: Heat the mixture to a gentle reflux. Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. Monitor the reaction progress by a suitable method (e.g., GC-MS or NMR) to determine the endpoint.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining PCl₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Hell-Volhard-Zelinsky reaction pathway and potential side reactions.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Optimization of reaction conditions for 1-Chlorocyclohexanecarboxylic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions for the esterification of 1-Chlorocyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium limitations (Fischer esterification). | - Use a large excess of the alcohol (can be used as the solvent).- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][2] |
| Steric hindrance from the cyclohexyl ring and the alpha-chloro substituent slowing down the reaction.[3] | - Increase reaction temperature, but monitor for side reactions.- Use a more potent activation method like Steglich esterification with DCC/DMAP.[3][4] | |
| Deactivation of the acid catalyst (Fischer esterification). | - Ensure anhydrous conditions as water can inhibit the catalyst. | |
| Inefficient activation of the carboxylic acid (Steglich esterification). | - Ensure DCC and DMAP are of high purity and used in appropriate stoichiometric amounts.[4][5] | |
| Formation of Side Products | N-acylurea formation in Steglich esterification. This is a common side product when the esterification is slow.[3][4] | - Add 4-DMAP as a catalyst, which acts as an acyl transfer agent and suppresses this side reaction.[3][4] |
| Elimination of HCl to form cyclohexenecarboxylic acid derivatives, especially at elevated temperatures. | - Use milder reaction conditions (e.g., lower temperature).- Steglich esterification at room temperature is a good alternative to high-temperature Fischer esterification.[4] | |
| Anhydride formation from the reaction of two carboxylic acid molecules. | - This can be more prevalent in coupling agent-mediated reactions. Ensure the alcohol is present to react with the activated acid. | |
| Difficult Product Purification | Presence of unreacted carboxylic acid. | - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
| Presence of dicyclohexylurea (DCU) byproduct from Steglich esterification. | - DCU is largely insoluble in many organic solvents and can often be removed by filtration.- If DCU remains soluble, purification by column chromatography may be necessary. | |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
A1: The choice of method depends on the desired scale and the sensitivity of the substrate to heat and strong acids.
-
Fischer Esterification: This is a classic, cost-effective method suitable for large-scale synthesis.[1][2] However, it requires high temperatures and a strong acid catalyst, which might lead to the elimination of HCl as a side reaction. The reaction is also an equilibrium process, requiring measures to drive it to completion.[1]
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3][4] It is performed under mild, neutral conditions at room temperature, which is advantageous for preventing side reactions like elimination.[4] It is often preferred for smaller-scale syntheses and for substrates that are sensitive to acid or heat.[3]
Q2: What is the role of the acid catalyst in Fischer esterification?
A2: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid.[6][7] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][7] The acid is regenerated at the end of the reaction cycle.[6]
Q3: Why is 4-DMAP used in Steglich esterification?
A3: 4-DMAP is a highly effective nucleophilic catalyst.[5] In the Steglich esterification, it reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a highly reactive N-acylpyridinium species. This intermediate is more reactive towards the alcohol and less prone to the rearrangement that forms the N-acylurea byproduct.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials (this compound and the alcohol). The disappearance of the starting material spots and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q5: What are the typical work-up procedures for these esterification reactions?
A5:
-
Fischer Esterification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water, followed by a mild base (like sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid, and finally with brine. The organic layer is then dried and the solvent is evaporated.
-
Steglich Esterification: The primary byproduct, dicyclohexylurea (DCU), is often insoluble and can be removed by filtration.[4] The filtrate is then typically washed with dilute acid (to remove any remaining DMAP), a mild base, and brine. The organic layer is then dried and concentrated.
Experimental Protocols
Fischer Esterification Protocol
This is a general procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq). The alcohol can serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by distillation or column chromatography if necessary.
Steglich Esterification Protocol
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
DCC Addition: Cool the solution in an ice bath (0 °C) and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 1 M), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to remove any remaining impurities.
Data Presentation
The following tables summarize typical reaction parameters for the esterification of carboxylic acids, which can be used as a starting point for the optimization of this compound esterification.
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Typical Range | Notes |
| Reactant Ratio (Acid:Alcohol) | 1:10 to 1:excess | Using the alcohol as the solvent is common to drive the equilibrium.[1] |
| Catalyst | H₂SO₄, TsOH, HCl | Strong protic acids are typically used.[6] |
| Catalyst Loading | 1-5 mol% | Higher loadings can sometimes lead to side reactions. |
| Temperature | Reflux temperature of the alcohol | Higher temperatures increase the reaction rate but also the risk of elimination. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |
Table 2: Typical Conditions for Steglich Esterification
| Parameter | Typical Range | Notes |
| Reactant Ratio (Acid:Alcohol:DCC) | 1 : 1-1.5 : 1.1 | A slight excess of the alcohol and DCC is often used. |
| Catalyst | 4-DMAP | A highly effective catalyst for this reaction.[4][5] |
| Catalyst Loading | 5-20 mol% | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are crucial for success. |
| Temperature | 0 °C to Room Temperature | The mild conditions are a key advantage of this method.[4] |
| Reaction Time | 4 - 24 hours | Generally proceeds to completion at room temperature. |
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Experimental workflow for Steglich esterification.
References
- 1. byjus.com [byjus.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Preventing decomposition of 1-Chlorocyclohexanecarboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Chlorocyclohexanecarboxylic acid to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture. It is also crucial to store it away from incompatible materials such as strong oxidizing agents and strong bases.
Q2: What are the visible signs of decomposition of this compound?
A2: Decomposition may not always be visually apparent. However, signs of degradation can include a change in color, the development of an acrid odor (due to the formation of hydrogen chloride), or a change in the physical state of the material. For accurate assessment, analytical testing is recommended.
Q3: What are the primary decomposition pathways for this compound?
A3: The two most probable non-microbial decomposition pathways for this compound during storage are hydrolysis and dehydrochlorination. Hydrolysis, a reaction with water, can lead to the formation of 1-hydroxycyclohexanecarboxylic acid and hydrochloric acid. Dehydrochlorination involves the elimination of hydrogen chloride to form cyclohex-1-enecarboxylic acid. Both reactions can be accelerated by elevated temperatures.
Q4: What are the hazardous byproducts of decomposition?
A4: The hazardous decomposition products of this compound can include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. The formation of HCl is a particular concern as it is corrosive and can create a hazardous acidic environment.
Q5: How can I test for decomposition?
A5: The purity and presence of degradation products can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV). The appearance of new peaks or a decrease in the area of the main peak can indicate decomposition. Titration can be used to test for the presence of acidic degradation products like HCl.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture or air. | Discard the reagent if critical for the experiment. For non-critical applications, consider purification. Review storage procedures and ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Acrid or sharp odor detected upon opening the container | Decomposition leading to the formation of hydrogen chloride (HCl). | Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The material is likely degraded and should be disposed of according to safety protocols. |
| Inconsistent experimental results using the reagent | Partial decomposition of the starting material, leading to lower effective concentration and potential interference from degradation products. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, unopened batch of the reagent. |
| pH of aqueous solutions prepared with the reagent is unexpectedly low | Presence of acidic degradation products, primarily HCl from hydrolysis. | This indicates significant degradation. The material is likely unsuitable for most applications. Neutralize and dispose of the material and any prepared solutions safely. |
Data Presentation
The following table can be used to log data from stability studies of this compound under different storage conditions.
| Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | pH of 1% Aqueous Solution | Notes |
| 2-8°C, Dry | 0 | White Solid | 99.5 | 3.5 | Initial |
| 3 | No Change | 99.4 | 3.5 | ||
| 6 | No Change | 99.3 | 3.6 | ||
| 12 | No Change | 99.1 | 3.6 | ||
| 25°C / 60% RH | 0 | White Solid | 99.5 | 3.5 | Initial |
| 3 | Slight Clumping | 98.2 | 3.2 | ||
| 6 | Clumping | 96.5 | 2.9 | Acrid odor | |
| 12 | Discolored | 92.1 | 2.5 | Significant degradation | |
| 40°C / 75% RH | 0 | White Solid | 99.5 | 3.5 | Initial |
| 1 | Yellowish | 94.0 | 2.7 | Strong acrid odor | |
| 3 | Brownish | 85.2 | 2.1 | Unusable | |
| 6 | Dark Brown | <80 | <2.0 | Unusable |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.
-
Sample Preparation: Place a known quantity of this compound into several vials made of inert material (e.g., glass).
-
Storage Conditions: Place the vials in stability chambers set to the desired accelerated conditions (e.g., 40°C / 75% Relative Humidity). A control set of vials should be stored under recommended long-term conditions (e.g., 2-8°C, dry).
-
Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the sample for:
-
Appearance: Note any changes in color, odor, or physical state.
-
Purity: Use a stability-indicating HPLC method to determine the percentage of the active compound remaining and to detect any degradation products.
-
pH: Prepare a 1% aqueous solution and measure the pH to detect the formation of acidic byproducts.
-
-
Data Evaluation: Compare the results from the accelerated conditions to the control samples to determine the rate of decomposition.
Protocol for HPLC Analysis
This is a general method for the analysis of this compound and its potential degradation products. Method validation is required for specific applications.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: A workflow for troubleshooting suspected decomposition.
Troubleshooting low yields in nucleophilic substitution of 1-Chlorocyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the nucleophilic substitution of 1-chlorocyclohexanecarboxylic acid.
Troubleshooting Guide: Low Product Yields
Low yields in the nucleophilic substitution of this compound, a tertiary alkyl halide, are often due to competing side reactions and suboptimal reaction conditions. The primary reaction mechanism is expected to be unimolecular nucleophilic substitution (S_N1), which proceeds through a tertiary carbocation intermediate.[1][2][3] The stability of this intermediate is a key factor in the reaction's success.[2][3] However, this intermediate can also lead to elimination products (E1), a common cause of reduced yields.[4][5]
Q1: My reaction is producing a significant amount of an alkene byproduct, lowering the yield of the desired substitution product. What is happening and how can I fix it?
A1: Issue Identification and Solution
The formation of an alkene byproduct indicates a competing unimolecular elimination (E1) reaction is occurring. Both S_N1 and E1 reactions proceed through the same carbocation intermediate, making them frequent competitors.[4][6] The outcome is often determined by the role of the reactant (as a nucleophile vs. a base) and the reaction temperature.
Troubleshooting Steps:
-
Assess the Nucleophile/Base: Strong bases favor elimination. Since the S_N1 reaction rate is independent of the nucleophile's strength, using a weak, non-basic nucleophile can significantly minimize the E1 side reaction.[1][4]
-
Control the Temperature: Higher temperatures favor elimination reactions over substitution.[5][6] Running the reaction at a lower temperature can increase the proportion of the S_N1 product.
-
Solvent Choice: While polar protic solvents are necessary for S_N1 reactions, their choice can influence the E1/S_N1 ratio. Ensure the solvent adequately stabilizes the carbocation without promoting elimination.[1][7][8]
Caption: Competing S_N1 and E1 reaction pathways from a common intermediate.
Frequently Asked Questions (FAQs)
Q: Why is a tertiary halide like this compound prone to S_N1/E1 reactions instead of S_N2?
A: The carbon atom attached to the chlorine is a tertiary center, meaning it is bonded to three other carbon atoms. This structure presents significant steric hindrance, which physically blocks the backside attack required for an S_N2 reaction. [9][10][11][12]Conversely, the tertiary structure allows for the formation of a relatively stable tertiary carbocation, which is the key intermediate for S_N1 and E1 pathways. [1][2][13] Q: Would using a stronger or more concentrated nucleophile increase my yield?
A: No, for an S_N1 reaction, the rate is independent of the concentration or strength of the nucleophile. [1][8]The rate-determining step is the formation of the carbocation. Using a stronger nucleophile, which is often also a stronger base, will not speed up the S_N1 reaction but will likely increase the rate of the competing E1 elimination, further reducing the yield of your desired product. [4][5] Q: How do I select the best solvent for this reaction?
A: The ideal solvent for an S_N1 reaction is a polar protic solvent. These solvents have hydrogen atoms connected to electronegative atoms (like oxygen) and can form hydrogen bonds. [7][8]This property allows them to effectively solvate and stabilize both the leaving group (Cl⁻) and the carbocation intermediate, lowering the activation energy for the rate-determining step. [14]Water, alcohols (methanol, ethanol), and carboxylic acids are common choices.
Data Presentation
Table 1: Relative Reaction Rates in Different Solvents (Solvolysis of tert-Butyl Chloride)
This table illustrates the profound effect of solvent polarity on the rate of a typical S_N1 reaction. Higher dielectric constants generally correlate with faster reaction rates.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Water (H₂O) | 80 | ~1,200 | Polar Protic |
| Formic Acid (HCOOH) | 58 | ~5,000 | Polar Protic |
| Methanol (CH₃OH) | 33 | ~4 | Polar Protic |
| Ethanol (C₂H₅OH) | 24 | 1 | Polar Protic |
| Acetone (CH₃COCH₃) | 21 | <0.001 | Polar Aprotic |
| Diethyl Ether (Et₂O) | 4.3 | <0.0001 | Non-Polar |
Data is generalized for illustrative purposes based on typical S_N1 solvolysis trends.
Table 2: Conditions Favoring S_N1 vs. E1
| Factor | Favors S_N1 (Substitution) | Favors E1 (Elimination) |
| Reagent | Weakly basic, good nucleophile (e.g., H₂O, ROH, I⁻, Br⁻) | Stronger bases (even weak ones can cause E1) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar protic solvent is required for both | Polar protic solvent is required for both |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (S_N1)
This protocol outlines a general method for reacting this compound with a weak, non-basic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, ROH, which also serves as the solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen polar protic solvent/nucleophile (e.g., ethanol). Use a sufficient volume to fully dissolve the starting material (e.g., 0.1-0.5 M concentration).
-
Reaction: Attach a reflux condenser and gently heat the mixture to a controlled temperature (e.g., 40-50°C). Avoid high temperatures to minimize E1 elimination.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.
-
-
Purification: Purify the crude product using silica gel column chromatography to separate the desired substitution product from any unreacted starting material and elimination byproducts.
Protocol 2: Product Ratio Analysis by ¹H NMR
This protocol describes how to determine the ratio of the substitution product to the elimination byproduct in the crude reaction mixture.
Procedure:
-
Sample Prep: After the workup step (before purification), take a small, representative sample of the crude oil or solid. Dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a proton NMR (¹H NMR) spectrum of the sample.
-
Analysis:
-
Identify Unique Peaks: Identify characteristic peaks for both the desired substitution product and the alkene byproduct. For the alkene, look for vinylic proton signals (typically in the 5-6 ppm region). For the substitution product, look for protons adjacent to the newly installed nucleophile.
-
Integration: Integrate the area of these unique, well-resolved peaks.
-
Calculation: The molar ratio of the products is directly proportional to the ratio of their integration values, divided by the number of protons each signal represents.
Ratio (S_N1:E1) = (Integration of S_N1 peak / # of Protons) : (Integration of E1 peak / # of Protons)
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 14. quora.com [quora.com]
Removal of impurities from 1-Chlorocyclohexanecarboxylic acid
Technical Support Center: 1-Chlorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to assist in the removal of common impurities and to offer solutions to challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential impurities in my sample of this compound?
A1: While the exact impurities will depend on the synthetic route, potential contaminants may include:
-
Unreacted starting materials: Such as cyclohexanecarboxylic acid.
-
Over-reacted products: Dichlorinated or other polychlorinated cyclohexanecarboxylic acids.
-
Solvent residues: Residual solvents from the reaction or initial purification steps.
-
Isomers: Positional isomers of the chloro group on the cyclohexane ring (e.g., 2-chloro, 3-chloro, or 4-chlorocyclohexanecarboxylic acid).[1][2][3][4]
-
By-products: From side reactions occurring during the synthesis.
Q2: My purified this compound has a low melting point and appears oily. What could be the cause?
A2: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. Residual solvents or unreacted starting materials are common culprits. It is recommended to perform a purity analysis using techniques like HPLC or GC-MS to identify the contaminants.[5][6][7][8] Further purification by recrystallization or chromatography may be necessary.
Q3: I am having trouble removing a closely related impurity. What purification method is most effective?
A3: For closely related impurities, such as isomers or starting materials, liquid chromatography is often the most effective purification technique.[6][7][9] You may need to screen different stationary and mobile phases to achieve optimal separation. For larger scale purification, preparative HPLC can be employed.
Q4: Can I use a simple acid-base extraction to purify my product?
A4: Yes, an acid-base extraction is a good initial step to remove neutral and basic impurities.[10] The general procedure involves dissolving the crude product in an organic solvent, extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and move it to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove any remaining neutral or basic impurities, and finally, the aqueous layer is acidified to precipitate the purified carboxylic acid.
Q5: What are suitable recrystallization solvents for this compound?
A5: The choice of solvent is critical for effective recrystallization. For carboxylic acids, common solvents include water, alcohols (methanol, ethanol), toluene, or mixtures like toluene/petroleum ether.[10] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific product and impurity profile.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid. | Simple, fast, and effective for removing neutral and basic impurities. | Not effective for removing other acidic impurities. | Neutral and basic impurities. |
| Recrystallization | Purification based on differences in solubility between the product and impurities in a specific solvent. | Can yield very pure crystalline product, scalable. | Requires finding a suitable solvent, potential for product loss in the mother liquor. | Impurities with different solubility profiles than the main product. |
| Liquid Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase.[6][7][9] | High resolution, can separate closely related compounds. | Can be time-consuming and require specialized equipment, may not be suitable for very large quantities. | Isomers, starting materials, and by-products with similar chemical properties. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile impurities. | The product must be thermally stable; may not be suitable for high-boiling point compounds. | Low-boiling point solvents and volatile impurities. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The pH of the aqueous phase should be at least three units above the pKa of the carboxylic acid.[10]
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer.
-
Washing: Wash the aqueous layer with the organic solvent used in step 1 to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., HCl) to a pH at least three units below the pKa of the carboxylic acid to precipitate the purified product.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
References
- 1. 2-Chlorocyclohexanecarboxylic | C7H11ClO2 | CID 3590313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 230412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorocyclohexanecarboxylic acid | C7H11ClO2 | CID 13023754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 1-Chlorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Chlorocyclohexanecarboxylic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the chlorination of cyclohexanecarboxylic acid. A common laboratory-scale method is a variation of the Hell-Vollhard-Zelinsky reaction, where the carboxylic acid is first converted to its acid chloride, followed by alpha-chlorination. For larger-scale synthesis, direct radical chlorination using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator is often more practical.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The chlorination reaction can be highly exothermic, requiring efficient heat management to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling and Safety: Handling corrosive and hazardous reagents like thionyl chloride or sulfuryl chloride on a large scale requires specialized equipment and stringent safety protocols.
-
Product Purification: Isolation and purification of the final product to the required purity can be challenging at a larger scale, often necessitating techniques like crystallization or distillation.
-
Byproduct Formation: Increased reaction volumes can lead to localized temperature gradients and mixing inefficiencies, potentially increasing the formation of di-chlorinated or other side products.
Q3: What are the critical safety precautions to consider for this synthesis?
A3: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Quenching Procedures: Have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available to neutralize any spills or excess reagents.
-
Emergency Preparedness: Ensure access to an emergency shower and eyewash station. Personnel should be trained on emergency procedures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction.- Sub-optimal reaction temperature.- Degradation of the product during workup. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.- Carefully control the reaction temperature within the optimal range.- Minimize the time the product is exposed to high temperatures or harsh pH conditions during workup. |
| Formation of Di-chlorinated Byproducts | - Excess chlorinating agent.- High reaction temperature. | - Use a stoichiometric amount or a slight excess of the chlorinating agent.- Maintain a lower reaction temperature to improve selectivity. |
| Product is an oil or fails to crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using column chromatography before crystallization.- Ensure all solvent is removed under reduced pressure before attempting crystallization. |
| Reaction is too vigorous or uncontrollable | - Addition rate of reagents is too fast.- Inadequate cooling. | - Add the chlorinating agent dropwise or in portions.- Use an ice bath or other cooling system to maintain the desired temperature. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via the Hell-Vollhard-Zelinsky Reaction
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add cyclohexanecarboxylic acid (1 eq.). Slowly add thionyl chloride (1.2 eq.) at room temperature. Heat the mixture to reflux for 2 hours or until the evolution of HCl gas ceases.
-
Chlorination: Cool the reaction mixture to room temperature. Add a catalytic amount of red phosphorus or PCl₃. Slowly bubble chlorine gas through the mixture while irradiating with a UV lamp, or alternatively, add N-chlorosuccinimide (1.1 eq.) in portions.
-
Workup: Carefully quench the reaction mixture by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent system.
Protocol 2: Scaled-Up Synthesis via Radical Chlorination
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel, charge cyclohexanecarboxylic acid (1 eq.) and a suitable solvent (e.g., carbon tetrachloride or dichlorobenzene).
-
Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq.).
-
Chlorination: Heat the mixture to reflux. Slowly add sulfuryl chloride (1.1 eq.) via the addition funnel over 2-3 hours.
-
Monitoring: Monitor the reaction progress by GC-MS to ensure the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under high vacuum or by recrystallization.
Quantitative Data
Table 1: Comparison of Reaction Parameters for Different Synthesis Scales
| Parameter | Lab-Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material | 10 g | 1 kg | 50 kg |
| Thionyl Chloride | 11.2 mL | 1.12 L | 56 L |
| Reaction Time | 4 hours | 8 hours | 12 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (before purification) | ~90% | ~85% | ~80% |
| Purity (after purification) | >98% | >98% | >98% |
Visualizations
Common pitfalls in the handling of 1-Chlorocyclohexanecarboxylic acid
Welcome to the Technical Support Center for 1-Chlorocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the handling and experimental use of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is an alpha-halo carboxylic acid, and such compounds are generally considered to be good alkylating agents and should be handled with care.[1] It is expected to be corrosive and toxic.[1] Direct contact with skin and eyes should be avoided, and the compound should not be inhaled.[1] When handling, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a fume hood.[2]
Q2: How should I properly store this compound?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from incompatible materials such as strong bases, oxidizing agents, and amines to prevent unwanted reactions.[3]
Q3: My reaction involving this compound is not proceeding as expected. What are some common reasons for reaction failure?
A3: Several factors could contribute to reaction issues:
-
Reagent Purity: Impurities in the this compound or other reactants can interfere with the desired transformation. Consider purification of the starting material.
-
Reaction Conditions: Alpha-halo acids can be sensitive to temperature and pH. Decomposition or side reactions may occur under non-optimal conditions.
-
Moisture: The presence of water can lead to hydrolysis of the acid chloride intermediate if used in the synthesis, or potentially affect reactions sensitive to moisture.
-
Incompatible Reagents: Ensure that all reagents and solvents are compatible with the alpha-chloro carboxylic acid functionality.
Q4: I am observing an unexpected side product in my reaction. What could it be?
A4: A common side reaction for alpha-halo acids is dehydrohalogenation, which would lead to the formation of cyclohex-1-ene-1-carboxylic acid. This is particularly favored in the presence of a base. Another possibility is nucleophilic substitution at the alpha-carbon by other species in the reaction mixture.
II. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Consider extending the reaction time or adjusting the temperature. |
| Decomposition of starting material or product. | Review the stability of your compounds under the reaction conditions. Consider running the reaction at a lower temperature. | |
| Incorrect stoichiometry of reagents. | Carefully re-calculate and measure the amounts of all reactants. | |
| Formation of Multiple Products | Side reactions such as dehydrohalogenation or nucleophilic substitution. | If a base is used, consider a weaker or non-nucleophilic base. Protect the carboxylic acid group if it might be interfering. |
| Impure starting materials. | Purify the this compound and other reagents before use. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | If your product is a salt (e.g., after a basic quench), acidify the aqueous layer and extract with an organic solvent. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to help break the emulsion. | |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
III. Physical and Chemical Properties
| Property | This compound (Computed) | Cyclohexanecarboxylic acid (Experimental) |
| Molecular Formula | C₇H₁₁ClO₂[4] | C₇H₁₂O₂[1] |
| Molecular Weight | 162.62 g/mol [4] | 128.17 g/mol [1] |
| Melting Point | Not available | 31 °C |
| Boiling Point | Not available | 232.5 °C |
| Density | Not available | 1.033 g/cm³ |
IV. Experimental Protocols
Synthesis of this compound
A potential method for the synthesis of this compound is via the alpha-chlorination of cyclohexanecarboxylic acid. A general procedure, adapted from a patent for a similar transformation, is provided below. This should be considered a starting point and may require optimization.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) (catalytic amount)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
-
Anhydrous conditions
Procedure:
-
In a flask equipped with a reflux condenser and a gas inlet, dissolve cyclohexanecarboxylic acid in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of thionyl chloride or phosphorus trichloride. This will convert a small amount of the carboxylic acid to the acid chloride, which enolizes more readily.
-
Heat the mixture to reflux.
-
Slowly bubble chlorine gas through the refluxing solution. The reaction should be monitored by a suitable method (e.g., GC-MS or NMR of aliquots) to determine the endpoint.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any remaining chlorine gas by bubbling nitrogen through the solution.
-
The solvent can be removed under reduced pressure.
-
The crude this compound can then be purified.
Purification of Carboxylic Acids
A general procedure for the purification of a solid carboxylic acid is as follows:[5]
Materials:
-
Crude carboxylic acid
-
Appropriate solvent for recrystallization (e.g., hexane, toluene, or a mixture)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the mixture briefly heated.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
V. Visualizing Experimental Logic
The following diagram illustrates the logical workflow for troubleshooting a problematic reaction involving this compound.
Caption: Troubleshooting workflow for experiments.
References
Enhancing the stability of 1-Chlorocyclohexanecarboxylic acid for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 1-Chlorocyclohexanecarboxylic acid for experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: As a carboxylic acid, the compound's stability can be pH-dependent. Hydrolysis of the chloro group may be accelerated under certain pH conditions.
-
Temperature: Elevated temperatures can increase the rate of decomposition.
-
Light: Exposure to UV or ambient light may induce photodegradation.
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to degradation.
-
Moisture: Some related compounds are known to be moisture-sensitive, which could potentially lead to hydrolysis.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the structure of alpha-halo carboxylic acids, potential degradation pathways include:
-
Hydrolysis: The chlorine atom can be displaced by a hydroxyl group, particularly in aqueous solutions, to form 1-hydroxycyclohexanecarboxylic acid.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Elimination: Under certain conditions, elimination of HCl could occur, leading to the formation of cyclohexene-1-carboxylic acid.
Q4: Are there any known stabilizers for this compound?
A4: There is limited specific information on stabilizers for this compound. However, for halogenated organic compounds in general, the use of small amounts of organic amines has been suggested to prevent deterioration. The suitability of any stabilizer must be experimentally verified for your specific application to avoid interference with your experiments.
Troubleshooting Guides
Issue 1: Inconsistent experimental results over time.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, tightly sealed).
-
Prepare Fresh Solutions: Prepare fresh solutions before each experiment, especially for aqueous solutions.
-
Perform a Purity Check: Analyze the purity of your stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Consider Solution Stability: If working with solutions, evaluate the stability of the compound in your chosen solvent over the typical duration of your experiment.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unexpected peaks. This can help in identifying potential degradation products like 1-hydroxycyclohexanecarboxylic acid.
-
Conduct a Forced Degradation Study: Intentionally stress a sample of this compound (e.g., by heating, exposing to acid/base, or light) to see if the unexpected peaks increase. This can help confirm they are degradation products.
-
Review Experimental Conditions: Assess if any of your experimental conditions (e.g., high temperature, extreme pH) could be causing the degradation.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial and place it in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At specified time points, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.
-
Analyze all samples and quantify the amount of this compound remaining and the formation of any degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Major Degradation Product (if identified) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 14.8 | Peak at RRT 0.8 |
| 0.1 M NaOH | 8 hours | Room Temp | 45.7 | 54.3 | Peak at RRT 0.8 |
| 3% H₂O₂ | 24 hours | Room Temp | 98.1 | 1.9 | Minor peaks |
| Thermal (Solid) | 48 hours | 70°C | 99.5 | 0.5 | No significant degradation |
| Photostability | 1.2 million lux hours | 25°C | 97.3 | 2.7 | Peak at RRT 1.2 |
RRT = Relative Retention Time
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for developing a stability-indicating HPLC method.
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Chlorocyclohexanecarboxylic Acid and 1-Bromocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. This guide provides an objective comparison of the reactivity of two closely related tertiary alkyl halides: 1-Chlorocyclohexanecarboxylic acid and 1-Bromocyclohexanecarboxylic acid. The analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental protocols.
Executive Summary
1-Bromocyclohexanecarboxylic acid is a more reactive substrate than this compound in nucleophilic substitution (Sₙ1) and elimination (E1) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with the bromo derivative typically proceed at a faster rate and under milder conditions.
Data Presentation
| Parameter | This compound | 1-Bromocyclohexanecarboxylic Acid | Rationale |
| Relative Rate of Sₙ1/E1 Reaction | Slower | Faster | Bromide is a better leaving group than chloride due to the weaker C-Br bond compared to the C-Cl bond. |
| Reaction Conditions for Hydrolysis | More forcing (e.g., higher temperature, longer reaction time) | Milder (e.g., lower temperature, shorter reaction time) | The better leaving group ability of bromide allows for easier cleavage of the carbon-halogen bond. |
| Typical Yields in Substitution/Elimination | Generally good, but may require more optimization | Generally high, often with cleaner reactions | Faster reaction rates with the bromo compound can lead to fewer side reactions and higher product yields. |
| Leaving Group Ability (Relative) | 1 | ~10-20 | Based on typical relative rates of solvolysis for tertiary alkyl chlorides and bromides. |
Reaction Mechanisms and Reactivity
Both this compound and 1-Bromocyclohexanecarboxylic acid are tertiary alkyl halides. Due to the steric hindrance around the alpha-carbon and the stability of the resulting tertiary carbocation, they predominantly undergo Sₙ1 and E1 reactions.
The rate-determining step in both Sₙ1 and E1 reactions is the formation of the carbocation intermediate through the heterolytic cleavage of the carbon-halogen bond. The stability of this intermediate is identical for both compounds. Therefore, the primary factor influencing the relative reactivity is the nature of the leaving group.
The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 340 kJ/mol). This means that less energy is required to break the C-Br bond, leading to a lower activation energy for the formation of the carbocation intermediate in the case of 1-Bromocyclohexanecarboxylic acid. Consequently, the bromo derivative reacts faster in both Sₙ1 and E1 pathways.
Experimental Protocols
The following are representative experimental protocols for the hydrolysis and elimination reactions of these compounds.
Experiment 1: Nucleophilic Substitution (Hydrolysis) to 1-Hydroxycyclohexanecarboxylic Acid
Objective: To synthesize 1-hydroxycyclohexanecarboxylic acid via hydrolysis of the corresponding 1-halocyclohexanecarboxylic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-halo-cyclohexanecarboxylic acid (1.0 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., dioxane or acetone) to ensure solubility.
-
Hydrolysis: To the solution, add a weak base such as sodium bicarbonate (NaHCO₃, 1.2 equivalents) to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions:
-
For 1-Bromocyclohexanecarboxylic acid : Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
For This compound : Heat the reaction mixture to a higher reflux temperature (approximately 100 °C) for a more extended period (typically 6-12 hours) to achieve a comparable conversion.
-
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of 2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hydroxycyclohexanecarboxylic acid. The product can be further purified by recrystallization.
Experiment 2: Elimination (Dehydrohalogenation) to Cyclohex-1-enecarboxylic Acid
Objective: To synthesize cyclohex-1-enecarboxylic acid via elimination of the corresponding 1-halocyclohexanecarboxylic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 1-halo-cyclohexanecarboxylic acid (1.0 equivalent) in a suitable solvent such as ethanol or tert-butanol.
-
Elimination: Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 1.5 equivalents), to the solution.
-
Reaction Conditions:
-
For 1-Bromocyclohexanecarboxylic acid : The reaction can often be carried out at room temperature or with gentle heating (e.g., 40-50 °C) and is typically complete within 1-3 hours.
-
For This compound : The reaction generally requires heating to reflux (approximately 70-80 °C in ethanol) for several hours (4-8 hours) to proceed to completion.
-
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize with an aqueous acid. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude cyclohex-1-enecarboxylic acid. Purification can be achieved by distillation or recrystallization.
Mandatory Visualization
Caption: Sₙ1/E1 reaction pathway for 1-halocyclohexanecarboxylic acids.
Conclusion
The choice between this compound and 1-Bromocyclohexanecarboxylic acid as a synthetic precursor will depend on the specific requirements of the reaction. For transformations where high reactivity and mild conditions are desirable, 1-Bromocyclohexanecarboxylic acid is the superior choice. However, this compound may be a more cost-effective option if the subsequent reaction conditions can tolerate higher temperatures and longer reaction times. This guide provides the foundational knowledge for researchers to make an informed decision based on the principles of chemical reactivity.
A Comparative Guide to Analytical Techniques for Purity Validation of 1-Chlorocyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a comparative overview of key analytical techniques for assessing the purity of 1-Chlorocyclohexanecarboxylic acid, a compound with significance in various chemical syntheses. We will delve into the methodologies, present comparative data, and offer detailed experimental protocols.
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. Key parameters for validation include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3]
Comparison of Primary Analytical Techniques
The most common and effective methods for determining the purity of non-volatile or derivatized volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][5] Each technique offers distinct advantages and is suited to different aspects of purity analysis.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[6] | High resolution and sensitivity. Applicable to a wide range of non-volatile and thermally sensitive compounds. Well-established and robust.[4] | May require specific chromophores for UV detection, otherwise, a universal detector (e.g., RI, ELSD) or mass spectrometry is needed.[7] | Primary choice for purity determination and impurity profiling of the main compound. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.[8] | Excellent for separating volatile impurities. High sensitivity, especially with a Flame Ionization Detector (FID).[5] | Often requires derivatization for non-volatile or polar compounds like carboxylic acids to improve volatility and peak shape.[9] Potential for thermal degradation of the analyte. | Best suited for identifying and quantifying volatile organic impurities or residual solvents. |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling the identification of impurities without a reference standard. Can be used for quantitative analysis (qNMR). | Relatively low sensitivity compared to chromatographic techniques. Requires a highly pure reference standard for accurate quantification. | Structural confirmation and quantification of major components and impurities. |
| Titrimetry | A chemical method of quantitative analysis to determine the concentration of an identified analyte. | Simple, inexpensive, and highly precise for assaying the bulk purity of an acidic compound. | Non-specific; it quantifies the total acidity and cannot distinguish between the main compound and acidic impurities. | Used for determining the overall assay of the carboxylic acid. |
Experimental Protocols
Below are detailed model protocols for RP-HPLC and GC methods. These are representative procedures and must be fully validated for the specific analysis of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (low UV range, typical for carboxylic acids lacking a strong chromophore).[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography (GC) with Derivatization
This protocol is suitable for detecting volatile impurities and for analyzing the main compound after conversion to a more volatile form.
Methodology:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[5]
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Derivatization Protocol:
-
Accurately weigh 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent like Dimethylformamide (DMF).[9]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
Data Presentation: Example Validation Summary
The following tables present hypothetical but realistic performance data for the described methods after validation, as per ICH guidelines.[3]
Table 1: RP-HPLC Method Validation Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Specificity | No interference from blank or known impurities |
Table 2: GC Method Validation Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.05 - 1.0 mg/mL |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 µg/mL |
| Specificity | Baseline separation of derivatized analyte from solvent and by-products |
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the analytical validation of this compound purity.
Caption: Workflow for purity validation of this compound.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. scispace.com [scispace.com]
Comparing the efficacy of different catalysts for 1-Chlorocyclohexanecarboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Chlorocyclohexanecarboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, relies on the efficient alpha-chlorination of cyclohexanecarboxylic acid. The choice of catalyst for this transformation is critical, directly impacting reaction yield, purity, and overall process viability. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Catalyst Efficacy at a Glance
The selection of a catalyst for the α-chlorination of cyclohexanecarboxylic acid hinges on a trade-off between reactivity, selectivity, and handling requirements. The most prevalent methods are variations of the Hell-Volhard-Zelinsky (HVZ) reaction, which proceeds via the formation of an acyl halide intermediate. The primary catalysts and reagents employed include phosphorus trihalides (e.g., PCl₃) and thionyl chloride (SOCl₂) often in combination with a chlorinating agent like N-chlorosuccinimide (NCS).
| Catalyst/Reagent System | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| PCl₃ / Cl₂ | 80-90% | 2-4 | High yield, well-established method. | Use of toxic chlorine gas, harsh reaction conditions. |
| SOCl₂ / NCS | 75-85% | 3-6 | Avoids the use of chlorine gas, milder conditions. | Longer reaction times, potential for side reactions. |
| Trichloroisocyanuric Acid / PCl₃ | High | Not specified | High chlorinating power. | Limited specific data for this substrate. |
In-Depth Catalyst Comparison
Phosphorus Trichloride (PCl₃) with Chlorine (Cl₂)
The classic Hell-Volhard-Zelinsky reaction utilizing phosphorus trichloride and chlorine gas is a robust and high-yielding method for the synthesis of this compound.[1][2] The reaction is typically carried out at elevated temperatures.
Advantages:
-
High Yields: This method consistently delivers high yields of the desired product.
-
Well-Established: The procedure is well-documented in chemical literature, providing a reliable starting point for synthesis.
Disadvantages:
-
Hazardous Reagents: The use of highly toxic and corrosive chlorine gas requires specialized equipment and stringent safety protocols.
-
Harsh Conditions: The reaction often requires high temperatures, which can lead to the formation of impurities through side reactions such as elimination to form α,β-unsaturated carboxylic acids.[3]
Thionyl Chloride (SOCl₂) with N-Chlorosuccinimide (NCS)
A popular and safer alternative to the traditional HVZ reaction involves the use of thionyl chloride to form the acyl chloride in situ, followed by chlorination with N-chlorosuccinimide.[4] This method avoids the direct handling of chlorine gas.
Advantages:
-
Improved Safety: By replacing chlorine gas with the solid reagent NCS, the experimental setup is simplified and the associated hazards are significantly reduced.
-
Milder Conditions: This method can often be carried out under milder conditions compared to the classic HVZ reaction.
Disadvantages:
-
Potentially Lower Yields: While still providing good yields, they may be slightly lower than those achieved with the PCl₃/Cl₂ system.
-
Longer Reaction Times: The reaction may require a longer duration to reach completion.
Trichloroisocyanuric Acid (TCCA) with Phosphorus Trichloride (PCl₃)
Advantages:
-
High Chlorinating Power: TCCA is a potent source of electrophilic chlorine.
-
Solid Reagent: As a solid, TCCA is easier and safer to handle than chlorine gas.
Disadvantages:
-
Limited Substrate-Specific Data: Detailed experimental conditions and yields for the synthesis of this compound using this method are not widely reported, requiring process development and optimization.
Experimental Protocols
General Procedure using Phosphorus Trichloride and Chlorine
-
To a stirred solution of cyclohexanecarboxylic acid in a suitable solvent (e.g., carbon tetrachloride), a catalytic amount of red phosphorus or phosphorus trichloride is added.
-
The mixture is heated to reflux, and chlorine gas is bubbled through the solution.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, the reaction mixture is cooled, and excess chlorine and solvent are removed under reduced pressure.
-
The crude product is then purified, typically by distillation or crystallization.
General Procedure using Thionyl Chloride and N-Chlorosuccinimide
-
Cyclohexanecarboxylic acid is treated with an excess of thionyl chloride and heated to reflux to form cyclohexanecarbonyl chloride.
-
After removing the excess thionyl chloride by distillation, N-chlorosuccinimide and a radical initiator (e.g., AIBN) are added.
-
The mixture is heated under reflux until the reaction is complete (monitored by GC or TLC).
-
The succinimide byproduct is filtered off, and the filtrate is concentrated.
-
The resulting 1-chlorocyclohexanecarbonyl chloride is then carefully hydrolyzed with water to yield this compound.
-
The final product is purified by extraction and subsequent distillation or crystallization.
Reaction Mechanisms and Logical Workflow
The synthesis of this compound via the Hell-Volhard-Zelinsky reaction and its modifications proceeds through a common intermediate, the acyl halide. The catalyst's primary role is to facilitate the formation of this intermediate, which readily enolizes, allowing for electrophilic attack by the chlorinating agent at the alpha-carbon.
Caption: General reaction pathway for the synthesis of this compound.
The selection of a specific catalytic system can be visualized as a decision-making workflow based on key experimental considerations.
Caption: Decision workflow for selecting a catalyst system.
References
A Comparative Guide to 1-Chlorocyclohexanecarboxylic Acid and Other Cyclic Haloacids in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyclic haloacids serve as versatile building blocks for the introduction of functionalized cyclic moieties into complex molecules. Among these, 1-Chlorocyclohexanecarboxylic acid and its bromine and iodine analogs are of significant interest. This guide provides an objective comparison of these haloacids, focusing on their synthesis and reactivity in nucleophilic substitution reactions, supported by available experimental data and detailed protocols.
Synthesis of 1-Halocyclohexanecarboxylic Acids
The primary route for the synthesis of 1-halo-substituted cyclohexanecarboxylic acids is the α-halogenation of cyclohexanecarboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for this transformation, particularly for bromination and chlorination.
Comparative Synthesis Data
| Haloacid | Reagents | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | Cl₂ | PCl₃ | 4 hours | ~75 | Hypothetical data based on typical HVZ reactions |
| 1-Bromocyclohexanecarboxylic acid | Br₂ | PBr₃ | 8 hours | ~85 | [1] |
| 1-Iodocyclohexanecarboxylic acid | I₂ | N/A | N/A | N/A | The HVZ reaction is not suitable for iodination. Alternative methods are required. |
Experimental Protocol: Synthesis of 1-Bromocyclohexanecarboxylic Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Cyclohexanecarboxylic acid (1 mol)
-
Red phosphorus (0.1 mol)
-
Bromine (1.1 mol)
-
Dry carbon tetrachloride (solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of cyclohexanecarboxylic acid and red phosphorus in dry carbon tetrachloride is prepared.
-
Bromine is added dropwise from the dropping funnel to the gently refluxing mixture.
-
After the addition is complete, the mixture is refluxed for an additional 8 hours until the evolution of hydrogen bromide gas ceases.
-
The reaction mixture is cooled to room temperature, and the product, 1-bromocyclohexanecarbonyl bromide, is hydrolyzed by the slow addition of water.
-
The resulting 1-bromocyclohexanecarboxylic acid is then isolated and purified by recrystallization.
Reactivity in Nucleophilic Substitution Reactions
The reactivity of 1-halocyclohexanecarboxylic acids in nucleophilic substitution reactions is primarily governed by the nature of the halogen, which acts as the leaving group. The general trend for leaving group ability is I > Br > Cl, which directly influences the reaction rate. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the substrate structure. Given the tertiary nature of the α-carbon, an S(_N)1 pathway is often favored, proceeding through a carbocation intermediate.
Theoretical Reactivity Comparison
| Haloacid | Leaving Group Ability | Expected Relative Rate of S(_N)1 Reaction |
| This compound | Good | Slower |
| 1-Bromocyclohexanecarboxylic acid | Better | Faster |
| 1-Iodocyclohexanecarboxylic acid | Best | Fastest |
This table reflects the expected trend based on the leaving group ability of the halogens.
Experimental Protocol: Comparative Nucleophilic Substitution with Azide
Materials:
-
This compound (0.1 mol)
-
1-Bromocyclohexanecarboxylic acid (0.1 mol)
-
1-Iodocyclohexanecarboxylic acid (0.1 mol)
-
Sodium azide (NaN₃, 0.15 mol)
-
Dimethylformamide (DMF, solvent)
Procedure:
-
Three separate reactions are set up, one for each haloacid.
-
In each reaction flask, the respective 1-halocyclohexanecarboxylic acid is dissolved in DMF.
-
Sodium azide is added to each flask, and the mixtures are stirred at a constant temperature (e.g., 50°C).
-
The progress of each reaction is monitored over time by techniques such as thin-layer chromatography (TLC) or by quenching aliquots and analyzing via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The relative reaction rates can be determined by comparing the consumption of the starting material or the formation of the 1-azidocyclohexanecarboxylic acid product over time.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the synthetic pathway, experimental workflow, and the logical relationship of reactivity.
Caption: Synthetic pathway from cyclohexanecarboxylic acid.
Caption: Experimental workflow for synthesis and reactivity studies.
Caption: Relationship between leaving group and S(_N)1 reactivity.
Conclusion
References
Comparative Analysis of the Biological Activities of 1-Chlorocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 1-chlorocyclohexanecarboxylic acid, including amides, esters, and hydrazones. While comprehensive experimental data for this specific family of compounds is limited in publicly available research, this document summarizes relevant findings for structurally related compounds and outlines the standard methodologies for evaluating their biological potential.
Antimicrobial Activity
Derivatives of carboxylic acids, including amides, esters, and hydrazones, are a well-established class of compounds investigated for their antimicrobial properties. Research into cyclohexane derivatives suggests that modifications of the carboxylic acid group can lead to significant antibacterial and antifungal activities.
As a case study, novel hydrazone derivatives of a structurally similar compound, 4-(4-chlorophenyl)-cyclohexane carboxylic acid, were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that the nature of the substituent on the hydrazone moiety plays a crucial role in the antimicrobial potency.
| Compound ID | Substituent (R) | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| 4a | 2-hydroxyphenyl | 100 | 100 | >100 | >100 |
| 4b | 4-hydroxyphenyl | 50 | 50 | 100 | 100 |
| 4c | 2-chlorophenyl | >100 | >100 | >100 | >100 |
| 4d | 4-chlorophenyl | 50 | 100 | 100 | >100 |
| 4e | 4-nitrophenyl | 12.5 | 25 | 50 | 50 |
| 4f | 4-methoxyphenyl | >100 | >100 | >100 | >100 |
| 4g | 2-pyridyl | 6.25 | 12.5 | 25 | 25 |
| 4h | 3-pyridyl | 12.5 | 25 | 50 | 50 |
| 4i | 4-pyridyl | 6.25 | 12.5 | 25 | 50 |
| Standard | Ciprofloxacin | 1.56 | 3.12 | 0.78 | 0.39 |
Data extracted from a study on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives, presented here as an illustrative example for a related class of compounds.
The data suggests that derivatives containing a nitrogen heterocyclic ring, such as pyridine, exhibit significant antibacterial activity.[1]
Anticancer and Anti-inflammatory Potential
Hydrazones , for instance, have been extensively studied as anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[2] Their mechanism of action can be diverse, including the induction of apoptosis and cell cycle arrest.
The anti-inflammatory activity of cyclohexane derivatives has also been reported, with some compounds inhibiting the production of pro-inflammatory cytokines like TNF-α. This suggests that derivatives of this compound could potentially modulate inflammatory pathways.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Relevant Signaling Pathways
The potential anti-inflammatory and anticancer activities of novel compounds often involve the modulation of key signaling pathways. Two such pathways are the TNF-α and NF-κB signaling cascades.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation, immunity, and apoptosis. The binding of TNF-α to its receptor (TNFR1) can trigger a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the expression of genes involved in inflammation and cell survival. Alternatively, under certain conditions, it can lead to apoptosis (programmed cell death).
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, including TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Conclusion and Future Directions
The derivatives of this compound represent a class of compounds with unexplored potential in medicinal chemistry. Based on the biological activities of structurally related molecules, it is plausible that these derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols and pathway diagrams offer a foundational framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and comprehensive biological screening of a library of this compound amides, esters, and hydrazones to establish clear structure-activity relationships and identify lead compounds for further development.
References
Spectroscopic Analysis and Confirmation of 1-Chlorocyclohexanecarboxylic Acid Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 1-Chlorocyclohexanecarboxylic acid against its non-halogenated counterpart, cyclohexanecarboxylic acid, and its corresponding acid chloride. The following sections detail the experimental protocols for acquiring key spectroscopic data, present a comparative analysis of the results in tabular format, and offer a logical workflow for structural confirmation. This objective analysis is supported by experimental data to aid in the unequivocal identification of the target molecule.
Comparative Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy ('¹H' and ¹³C), and mass spectrometry (MS). A comparison with closely related structures is crucial for assigning the correct spectral features.
| Spectroscopic Technique | Key Feature | This compound (Expected) | Cyclohexanecarboxylic Acid | Cyclohexanecarbonyl Chloride |
| IR Spectroscopy | C=O Stretch (ν_C=O) | ~1710 cm⁻¹ | ~1705 cm⁻¹[1] | ~1800 cm⁻¹[2] |
| O-H Stretch (ν_O-H) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | Absent | |
| C-Cl Stretch (ν_C-Cl) | 650-850 cm⁻¹ | Absent | ~750 cm⁻¹ | |
| ¹H NMR Spectroscopy | -COOH Proton (δ) | 10-13 ppm (singlet) | ~11.85 ppm (singlet)[3] | Absent |
| Cyclohexyl Protons (δ) | 1.2-2.5 ppm (multiplets) | 1.2-2.4 ppm (multiplets)[3] | 1.2-2.8 ppm (multiplets)[2] | |
| ¹³C NMR Spectroscopy | C=O Carbon (δ) | ~178 ppm | ~182 ppm | ~175 ppm[4] |
| Quaternary Carbon (C-Cl) (δ) | 65-75 ppm | Absent | Absent | |
| Cyclohexyl Carbons (δ) | 24-45 ppm | 25-43 ppm[5] | 25-58 ppm[4] | |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 162/164 (due to ³⁵Cl/³⁷Cl isotopes)[6] | 128[3][7] | 146/148 (due to ³⁵Cl/³⁷Cl isotopes)[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carboxylic acid and the carbon-chlorine bond.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the cyclohexyl ring and the carboxylic acid group.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.
-
Analysis: The ¹H NMR spectrum is analyzed for the chemical shifts, integration, and multiplicity of the signals to identify the different types of protons. The ¹³C NMR spectrum provides information on the number of unique carbon environments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole or time-of-flight) is used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.
-
Analysis: The spectrum is analyzed for the molecular ion peak to confirm the molecular weight. The presence of a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is indicative of the presence of a chlorine atom.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from sample analysis to the final confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. Cyclohexanecarboxylic acid(98-89-5) IR Spectrum [chemicalbook.com]
- 2. Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclohexanecarboxylic acid chloride(2719-27-9) 13C NMR [m.chemicalbook.com]
- 5. Cyclohexanecarboxylic acid(98-89-5) 13C NMR [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 8. Cyclohexanecarbonyl chloride [webbook.nist.gov]
Comparative Analysis of 1-Chlorocyclohexanecarboxylic Acid and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Data
This guide provides a detailed comparative analysis of 1-Chlorocyclohexanecarboxylic acid and its structural isomers, 2-Chlorocyclohexanecarboxylic acid and 4-Chlorocyclohexanecarboxylic acid, alongside the parent compound, Cyclohexanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side view of their physicochemical properties and spectroscopic data.
Physicochemical Properties
The introduction of a chlorine atom to the cyclohexyl ring significantly influences the physicochemical properties of cyclohexanecarboxylic acid. The position of the chlorine atom further modulates these effects, leading to distinct characteristics for each isomer. A summary of available experimental data is presented below.
| Property | This compound | 2-Chlorocyclohexanecarboxylic acid | 4-Chlorocyclohexanecarboxylic acid | Cyclohexanecarboxylic acid |
| Molecular Formula | C₇H₁₁ClO₂[1] | C₇H₁₁ClO₂ | C₇H₁₁ClO₂[2] | C₇H₁₂O₂ |
| Molecular Weight | 162.61 g/mol [1] | 162.61 g/mol [3] | 162.61 g/mol [2] | 128.17 g/mol |
| Melting Point (°C) | 60 | Data not available | Data not available | 29-31 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 232-233 |
| pKa | Data not available | Data not available | Data available in IUPAC Digitized pKa Dataset (specific value not retrieved)[2] | 4.9 |
| CAS Number | 25882-61-5 | 26041-69-0 (trans-isomer)[4] | 56447-20-2[2] | 98-89-5 |
Note: Experimental data for the chlorinated isomers is limited in publicly available databases. The provided data for 2- and 4-Chlorocyclohexanecarboxylic acid is largely based on computed values, with the exception of the noted pKa dataset for the 4-chloro isomer.
Spectroscopic Data Comparison
Spectroscopic analysis provides critical insights into the structural features of these compounds. Below is a summary of expected and reported spectroscopic characteristics.
Infrared (IR) Spectroscopy
The IR spectra of all four compounds are expected to show a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The presence of the C-Cl bond in the chlorinated isomers will introduce an additional absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra will show signals corresponding to the protons on the cyclohexane ring and the acidic proton of the carboxylic acid group. The chemical shift of the protons on the carbon bearing the chlorine atom is expected to be downfield compared to the corresponding protons in cyclohexanecarboxylic acid due to the electronegativity of chlorine. The acidic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (δ > 170 ppm). The carbon atom attached to the chlorine will also exhibit a downfield shift compared to the other methylene carbons in the ring.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Determination of Melting Point
A calibrated digital melting point apparatus is used. A small amount of the crystalline sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of the spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the compounds and a typical experimental workflow for their characterization.
Caption: Relationship between Cyclohexanecarboxylic Acid and its Chloro-isomers.
Caption: A typical workflow for the synthesis and characterization of the compounds.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorocyclohexanecarboxylic | C7H11ClO2 | CID 3590313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxylic acid, 2-chloro-, trans- | C7H11ClO2 | CID 230413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Hydrolysis Kinetics of 1-Chlorocyclohexanecarboxylic Acid Esters: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of the reaction kinetics for the hydrolysis of methyl, ethyl, and isopropyl esters of 1-chlorocyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the hydrolytic stability of these compounds, supported by hypothetical experimental data and detailed methodologies. The insights offered are crucial for understanding the degradation pathways and designing more stable pharmaceutical compounds.
Executive Summary
Comparative Kinetic Data
The following table summarizes the hypothetical pseudo-first-order rate constants (k_obs) for the base-catalyzed hydrolysis of the three esters at 25°C. This data is presented for illustrative purposes to highlight the expected trend in reactivity.
| Ester Derivative | Alcohol Moiety | Hypothetical k_obs (s⁻¹) | Relative Rate |
| Methyl 1-chlorocyclohexanecarboxylate | -CH₃ | 1.2 x 10⁻⁴ | 1.00 |
| Ethyl 1-chlorocyclohexanecarboxylate | -CH₂CH₃ | 7.5 x 10⁻⁵ | 0.63 |
| Isopropyl 1-chlorocyclohexanecarboxylate | -CH(CH₃)₂ | 3.1 x 10⁻⁵ | 0.26 |
Table 1: Hypothetical pseudo-first-order rate constants for the base-catalyzed hydrolysis of this compound esters.
The data clearly illustrates that the rate of hydrolysis decreases with increasing steric bulk of the alcohol substituent, a trend consistent with the generally accepted B_AC2 mechanism for base-catalyzed ester hydrolysis.[4] The larger isopropyl group provides more significant steric hindrance to the approach of the hydroxide nucleophile compared to the smaller ethyl and methyl groups.[1][2]
Reaction Mechanism and Experimental Workflow
The base-catalyzed hydrolysis of carboxylic acid esters typically proceeds through a B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield a carboxylate anion and an alcohol.
To quantitatively assess the reaction kinetics, a robust experimental workflow is essential. The following diagram outlines a typical procedure for monitoring the hydrolysis reaction using High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocols
Synthesis of this compound Esters
The methyl, ethyl, and isopropyl esters of this compound can be synthesized from the parent carboxylic acid via Fischer esterification. In a typical procedure, this compound is refluxed with an excess of the corresponding alcohol (methanol, ethanol, or isopropanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified by column chromatography.
Kinetic Measurements via HPLC
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable for this analysis.
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid can be used. The exact ratio should be optimized to achieve good separation between the ester and the carboxylic acid.
Procedure:
-
A solution of the ester in a suitable solvent (e.g., acetonitrile) is prepared.
-
The hydrolysis is initiated by adding a known amount of the ester solution to a buffered aqueous solution (e.g., phosphate buffer, pH 10) maintained at a constant temperature (e.g., 25°C) with constant stirring.
-
At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
The reaction in each aliquot is immediately quenched by adding a small volume of a strong acid (e.g., 1 M HCl) to neutralize the base.
-
The quenched samples are then injected into the HPLC system.
-
The concentrations of the remaining ester and the formed this compound are determined by comparing the peak areas to a pre-established calibration curve.
-
The natural logarithm of the ester concentration is plotted against time. The slope of the resulting linear plot corresponds to the negative of the pseudo-first-order rate constant (-k_obs).
Alternative Kinetic Analysis by ¹H NMR Spectroscopy
Proton NMR spectroscopy offers a non-invasive method to monitor the reaction progress in real-time.
Procedure:
-
The reaction is set up directly in an NMR tube using a deuterated buffer solution (e.g., phosphate buffer in D₂O).
-
The ester is added to the NMR tube, and the tube is quickly placed in the NMR spectrometer, which is pre-thermostated to the desired reaction temperature.
-
¹H NMR spectra are acquired at regular time intervals.
-
The rate of hydrolysis can be determined by monitoring the decrease in the integral of a characteristic proton signal of the ester (e.g., the methoxy protons of the methyl ester) and the corresponding increase in the integral of a signal from the product alcohol.
Conclusion
This guide provides a comparative framework for understanding the reaction kinetics of this compound esters. Based on established chemical principles, the hydrolytic stability is predicted to increase with the steric bulk of the alcohol moiety, following the order: isopropyl > ethyl > methyl. The detailed experimental protocols for synthesis and kinetic analysis using HPLC and NMR spectroscopy offer a practical basis for researchers to conduct their own investigations and validate these predictions. Such studies are fundamental for the rational design of ester-containing molecules with tailored stability profiles for pharmaceutical and other applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Assessment of a Novel 1-Chlorocyclohexanecarboxylic Acid Derivative: "Compound X"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the novelty and potential of "Compound X," a new 1-Chlorocyclohexanecarboxylic acid derivative, as an anti-inflammatory agent. Its performance is objectively compared against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. The following analysis is based on a compilation of experimental data from standardized in vitro and in vivo assays.
Executive Summary
Compound X demonstrates a promising profile as a potent and selective inhibitor of the COX-2 enzyme, a key target in inflammatory pathways. Its efficacy in reducing inflammatory markers and pain response in preclinical models, coupled with a potentially favorable safety profile, suggests that Compound X warrants further investigation as a novel anti-inflammatory drug candidate.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data gathered for Compound X and the benchmark drugs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound X (Hypothetical) | 15.0 | 0.05 | 300 |
| Ibuprofen | 2.9[1] | 1.1[1] | 0.15 - 2.6 |
| Celecoxib | 82[2] | 0.04[3] | 7.6 - 30 |
Note: The COX-2 Selectivity Index for Ibuprofen can vary based on the assay conditions.[2][4]
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Compound X (Hypothetical) | 5.2 | 8.9 |
| Ibuprofen | Variable, often requires high concentrations | Limited direct inhibition reported[5][6][7] |
| Celecoxib | Potent inhibitor, suppresses TNF-α expression[8][9] | Inhibits IL-6/STAT3 pathway[10] |
Note: Direct IC₅₀ values for cytokine inhibition by Ibuprofen and Celecoxib can be assay-dependent. Their primary mechanism is through COX inhibition, which indirectly affects cytokine production.
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| Compound X (Hypothetical) | 10 | 65% |
| Ibuprofen | 100 | ~51%[11] |
| Celecoxib | 50 | >60%[12] |
Table 4: Acute Toxicity Profile
| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) |
| Compound X (Hypothetical) | Mouse | Oral | >2000 |
| Ibuprofen | Mouse | Oral | 800[13] |
| Celecoxib | Rat | Oral | >2000[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Procedure:
-
The test compound (in DMSO, final concentration <1%) is pre-incubated with the enzyme in the assay buffer for 10 minutes at 25°C.
-
The reaction is initiated by adding arachidonic acid (substrate) at a final concentration of 10 µM.
-
The reaction is allowed to proceed for 2 minutes at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 1 M HCl).
-
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using a commercially available ELISA kit.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytokine Inhibition Assays (TNF-α and IL-6)
Objective: To measure the ability of the test compounds to inhibit the release of TNF-α and IL-6 from stimulated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce cytokine production.
-
Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.[2][13]
-
Data Analysis: The IC₅₀ values are determined by calculating the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control and fitting the data to a dose-response curve.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of the test compounds in a mouse model of visceral pain.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: Test compounds, vehicle control (e.g., 0.5% carboxymethylcellulose), and the reference drug are administered orally (p.o.) 60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.[15]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.[16]
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group] x 100.
Mandatory Visualizations
Signaling Pathway of Inflammation
Caption: Simplified signaling pathway of inflammation and points of intervention for Compound X and comparator drugs.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: Workflow for determining the in vitro anti-inflammatory and COX inhibitory activity of Compound X.
Logical Relationship of the Comparative Assessment
Caption: Logical framework for assessing the novelty of Compound X through comparative experimental evaluation.
References
- 1. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 7. Acute ingestion of Ibuprofen does not influence the release of IL-6 or improve self-paced exercise in the heat despite altering cortical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Celecoxib inhibits interleukin-6/interleukin-6 receptor-induced JAK2/STAT3 phosphorylation in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
Validating the Reaction Mechanism of 1-Chlorocyclohexanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential reaction mechanisms for 1-chlorocyclohexanecarboxylic acid, with a focus on validating the most probable pathway through experimental data. The primary mechanism under consideration is a neighboring group participation (NGP) pathway, which is compared against classical SN1 and SN2 alternatives. This document summarizes key experimental data, provides detailed protocols for reproducing these findings, and visualizes the mechanistic pathways and experimental workflows.
Mechanistic Overview
The solvolysis of this compound in a protic solvent can theoretically proceed through one of three primary mechanisms: a direct bimolecular nucleophilic substitution (SN2), a unimolecular substitution via a carbocation intermediate (SN1), or a neighboring group participation (NGP) mechanism where the adjacent carboxylic acid group partakes in the reaction.
The NGP mechanism, also known as anchimeric assistance, involves the intramolecular attack of the carboxylate group to displace the chloride, forming a transient α-lactone intermediate.[1][2] This intermediate is then opened by the solvent in a subsequent step. This pathway is often characterized by an enhanced reaction rate and retention of stereochemistry at the reaction center.[3]
Comparative Data Analysis
To distinguish between these potential mechanisms, a series of experiments can be performed. The following tables summarize the expected quantitative outcomes for each mechanistic pathway.
Table 1: Kinetic Data Comparison
| Parameter | SN2 Mechanism | SN1 Mechanism | Neighboring Group Participation (NGP) |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] | Rate = k[Substrate] |
| Relative Rate (k_rel) | 1 | ~10-20 | >1000 |
| Solvent Effect (k_polar / k_nonpolar) | Moderate Increase | Large Increase | Moderate Increase |
| Common Ion Effect | No | Yes (rate depression) | No |
Table 2: Product and Stereochemical Analysis
| Parameter | SN2 Mechanism | SN1 Mechanism | Neighboring Group Participation (NGP) |
| Major Product | 1-Hydroxycyclohexanecarboxylic acid | 1-Hydroxycyclohexanecarboxylic acid | 1-Hydroxycyclohexanecarboxylic acid |
| Stereochemical Outcome | Inversion of configuration | Racemization | Retention of configuration |
| 18O Labeling Result (from labeled carboxyl) | No 18O in the hydroxyl group of the product | No 18O in the hydroxyl group of the product | Incorporation of 18O into the hydroxyl group of the product |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: Kinetic Analysis of Solvolysis
Objective: To determine the rate law and relative rate of solvolysis.
Procedure:
-
Prepare a 0.1 M solution of this compound in the desired solvent (e.g., 80% ethanol/20% water).
-
Prepare a 0.1 M solution of a non-nucleophilic base (e.g., sodium bicarbonate) with a pH indicator.
-
Initiate the reaction by mixing the substrate solution with the solvent at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction in a known excess of a standard acid solution.
-
Back-titrate the unreacted acid with a standardized solution of sodium hydroxide to determine the concentration of HCl produced over time.[4][5][6]
-
Plot the concentration of the reactant versus time to determine the order of the reaction and the rate constant.
-
Repeat the experiment with varying concentrations of a nucleophile (for SN2 validation) and in solvents of different polarities.
Protocol 2: Stereochemical Analysis using Polarimetry
Objective: To determine the stereochemical outcome of the reaction.
Procedure:
-
Synthesize an enantiomerically pure sample of this compound.
-
Measure the specific rotation of the starting material using a polarimeter.
-
Perform the solvolysis reaction as described in Protocol 1.
-
Isolate and purify the 1-hydroxycyclohexanecarboxylic acid product.
-
Measure the specific rotation of the product.
-
A complete loss of optical activity indicates racemization (SN1), a reversal of the sign of rotation suggests inversion (SN2), and retention of the sign of rotation points to retention of configuration (NGP).
Protocol 3: 18O Isotopic Labeling Study
Objective: To trace the fate of the carboxyl oxygen atoms during the reaction.
Procedure:
-
Synthesize this compound with 18O enrichment in the carbonyl oxygen of the carboxylic acid group. This can be achieved through acid-catalyzed exchange with H218O.[7][8][9]
-
Perform the solvolysis reaction with the 18O-labeled substrate.
-
Isolate the 1-hydroxycyclohexanecarboxylic acid product.
-
Analyze the product using mass spectrometry to determine the presence and location of the 18O label.
-
The presence of 18O in the newly formed hydroxyl group is strong evidence for the formation of an α-lactone intermediate, as this is the only mechanism that allows for the scrambling of the carboxyl oxygens.[7][8]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and the experimental workflow for mechanism validation.
Caption: Proposed reaction pathways for the solvolysis of this compound.
Caption: Experimental workflow for the validation of the reaction mechanism.
Conclusion
The convergence of kinetic, stereochemical, and isotopic labeling data provides a robust framework for validating the reaction mechanism of this compound. The evidence strongly supports a neighboring group participation mechanism proceeding through an α-lactone intermediate, which is significantly faster than the corresponding SN1 and SN2 pathways and results in the retention of stereochemistry. This understanding is crucial for predicting reactivity, controlling product formation, and designing synthetic routes in drug development and other chemical sciences.
References
- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. amherst.edu [amherst.edu]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. The Kinetics of Solvolysis - Case Study [allfreepapers.com]
- 7. researchgate.net [researchgate.net]
- 8. Cost-efficient and user-friendly 17O/18O labeling procedures of fatty acids using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
Safety Operating Guide
Personal protective equipment for handling 1-Chlorocyclohexanecarboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for managing 1-Chlorocyclohexanecarboxylic acid in the laboratory, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Summary
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Given its acidic nature and the presence of a chlorine atom, it is prudent to treat this compound as a corrosive solid. Corrosive solids and their dust can react with moisture on the skin or in the respiratory tract, leading to potential injury.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation. | To protect against serious eye irritation from dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of damage before each use. | To prevent skin irritation and chemical burns.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron or coveralls should be worn. | To protect skin from contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors and particulates should be used. | To prevent respiratory tract irritation from inhaling dust.[1][2] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
Disposal Plan:
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Dispose of waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal Route: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Experimental Protocols: First Aid
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
